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  • Product: 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid
  • CAS: 1060805-49-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 6-Bromo-4-(trifluoromethyl)picolinic Acid: A Technical Whitepaper

Executive Summary In modern fragment-based drug discovery and agrochemical development, the strategic decoration of heteroaromatic scaffolds is paramount. 6-Bromo-4-(trifluoromethyl)picolinic acid (CAS: 1060805-49-3) rep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery and agrochemical development, the strategic decoration of heteroaromatic scaffolds is paramount. 6-Bromo-4-(trifluoromethyl)picolinic acid (CAS: 1060805-49-3) represents a highly specialized, tri-functionalized pyridine building block. As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical properties, providing actionable, field-tested methodologies. This guide synthesizes the physicochemical rationale behind the molecule's structural design with self-validating experimental protocols, ensuring that your integration of this scaffold into complex synthetic pipelines is both predictable and highly efficient.

Structural Rationale & Medicinal Chemistry Significance

The architecture of 6-bromo-4-(trifluoromethyl)picolinic acid is not arbitrary; it is a masterclass in orthogonal reactivity and pharmacokinetic optimization. Each functional group serves a distinct, non-overlapping purpose:

  • C2 - Picolinic Acid Core: Serves as the primary vector for amide bond formation or metal coordination. The proximity of the pyridine nitrogen allows for bidentate coordination, which is frequently exploited in the design of metalloenzyme inhibitors.

  • C4 - Trifluoromethyl Group (-CF₃): The introduction of the -CF₃ group at the para position relative to the nitrogen dramatically enhances the molecule's lipophilicity (LogP) and membrane permeability. Furthermore, it blocks cytochrome P450-mediated oxidation at the C4 position, significantly improving the metabolic stability of the resulting drug candidate.

  • C6 - Bromide Leaving Group: Acts as a highly activated handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the pyridine ring—exacerbated by the -CF₃ group—primes the C-Br bond for rapid oxidative addition by Palladium(0).

ReactivityMap Core 6-Bromo-4-(trifluoromethyl) picolinic acid C2 C2: Carboxylic Acid (Amidation / Esterification) Core->C2 HATU, Amine C4 C4: Trifluoromethyl (Lipophilicity / Stability) Core->C4 Inductive Effect C6 C6: Bromine (Pd-Catalyzed Cross-Coupling) Core->C6 Boronic Acid, Pd(0)

Orthogonal reactivity map highlighting the tri-functional nature of the pyridine scaffold.

Physicochemical Properties

Understanding the physical chemistry of this compound is critical for predicting its behavior in both synthetic reactions and biological assays. The strong electron-withdrawing effects of the -CF₃ and -Br groups significantly stabilize the conjugate base, lowering the pKa compared to an unsubstituted picolinic acid (typical pKa ~5.3). This ensures the molecule is fully ionized at physiological pH.

PropertyValueMethod / Source
CAS Number 1060805-49-3Standard Registry
Molecular Formula C₇H₃BrF₃NO₂[1]
Molecular Weight 268.93 g/mol [1]
XLogP (Predicted) 2.6Computational
pKa (Predicted) ~1.8 – 2.2Inductive Model
Topological Polar Surface Area 49.4 ŲCheminformatics
Physical State SolidEmpirical

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and adapt these workflows.

Protocol A: HATU-Mediated Amidation of the C2-Carboxylic Acid

Causality & Design: Picolinic acids frequently exhibit sluggish coupling kinetics due to zwitterion formation and intramolecular hydrogen bonding between the pyridine nitrogen and the carboxylic acid. To overcome this, we utilize HATU. HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester. The additional nitrogen in the HOAt ring provides a neighboring-group effect that accelerates the aminolysis step, effectively overriding the deactivating electron-withdrawal of the -CF₃ group, as demonstrated in patent literature for trifluoromethylpicolinic acids[2]. N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to deprotonate the amine salt without degrading the active ester.

Step-by-Step Methodology:

  • Activation: Dissolve 6-bromo-4-(trifluoromethyl)picolinic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at 0 °C. Stir the mixture for 15 minutes to ensure complete formation of the HOAt active ester. The solution will typically transition to a pale yellow color.

  • Aminolysis: Add the desired primary or secondary amine (1.1 equiv). Allow the reaction to warm to room temperature (20-25 °C).

  • Validation (In-Process): Monitor the reaction via LC-MS. The mass of the active ester intermediate should disappear, replaced by the product mass within 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C6-Bromide

Causality & Design: The C6-bromide is highly activated toward oxidative addition. However, the basic pyridine nitrogen can coordinate to the palladium center, leading to catalyst poisoning and premature termination of the catalytic cycle. To circumvent this, we employ Pd(dppf)Cl₂. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding environment that prevents the pyridine nitrogen from displacing the phosphine ligands, ensuring the catalytic cycle remains robust[3].

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk flask, combine the C2-functionalized 6-bromo-4-(trifluoromethyl)pyridine derivative (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 3:1, v/v). The biphasic nature of this system helps partition the active boronate complex into the organic layer where the catalytic cycle occurs.

  • Deoxygenation: Purge the reaction mixture with nitrogen for 10 minutes to remove dissolved oxygen, which can cause homocoupling of the boronic acid.

  • Thermal Activation: Heat the mixture to 90 °C for 6–8 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). The highly UV-active starting material spot should be fully consumed.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with Ethyl Acetate. Purify the concentrated crude via silica gel flash chromatography.

SuzukiWorkflow Step1 1. Reagent Preparation Mix Bromopicolinic Acid, Boronic Acid, and Pd Catalyst in inert atmosphere Step2 2. Base Addition Add aqueous K2CO3 to the organic solvent mixture Step1->Step2 Step3 3. Thermal Activation Heat to 90°C under N2 Monitor via TLC/LC-MS Step2->Step3 Step4 4. Quench & Extract Cool to RT, filter through Celite, extract with EtOAc Step3->Step4 Step5 5. Purification Dry over Na2SO4, concentrate, Purify via Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling at the C6 position.

Handling, Stability, and Storage

As a halogenated and fluorinated organic acid, 6-bromo-4-(trifluoromethyl)picolinic acid is generally stable under standard laboratory conditions but requires specific handling to maintain high purity:

  • Storage: Store in a tightly sealed container at room temperature (15–25 °C), protected from light and moisture. Prolonged exposure to ambient humidity may lead to the formation of hydrates due to the hygroscopic nature of the carboxylic acid moiety.

  • Handling: Handle in a well-ventilated fume hood. The compound is an irritant to the skin, eyes, and respiratory tract. Standard personal protective equipment (PPE)—including nitrile gloves, safety goggles, and a lab coat—must be worn at all times.

References

  • PubChem. "1060805-49-3 (C7H3BrF3NO2)". National Center for Biotechnology Information.[Link]

  • Google Patents.
  • RSC Advances. "Efficient in situ N-heterocyclic carbene palladium(II) generated from Pd(OAc)2 catalysts for carbonylative Suzuki coupling reactions of arylboronic acids with 2-bromopyridine...".[Link]

Sources

Exploratory

Solubility Profile and Solvation Thermodynamics of 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic Acid in Organic Solvents

Executive Summary The compound 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 1060805-49-3)[1] is a highly functionalized heterocyclic building block extensively utilized in late-stage drug discovery and agr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 1060805-49-3)[1] is a highly functionalized heterocyclic building block extensively utilized in late-stage drug discovery and agrochemical synthesis. Its unique substitution pattern—combining a polarizable halogen, a highly lipophilic trifluoromethyl group, and an amphoteric pyridine-carboxylic acid core—creates a complex solvation profile. Understanding its thermodynamic solubility in various organic solvents is critical for optimizing reaction conditions, designing liquid-liquid extractions, and formulating robust crystallization processes.

This technical guide provides an in-depth analysis of the structural factors governing the solubility of this compound, presents quantitative solubility estimates across solvent classes, and details a self-validating experimental protocol for precise thermodynamic solubility determination.

Structural Determinants of Solvation

As an Application Scientist, it is crucial to look beyond empirical data and understand the causality behind a molecule's behavior in solution. The solubility of 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid is dictated by the interplay of four distinct structural moieties:

  • The Pyridine-2-carboxylic Acid Core: Unsubstituted picolinic acid possesses a carboxylic acid pKa of approximately 0.99[2]. In the solid state, the carboxylic acid group forms strong, stable intermolecular hydrogen-bonded dimers. For dissolution to occur, the solvent must provide sufficient solvation energy to disrupt this crystal lattice.

  • The 4-Trifluoromethyl (-CF3) Group: The addition of the strongly electron-withdrawing -CF3 group exerts a profound inductive effect, significantly reducing the basicity of the pyridine nitrogen[3]. Furthermore, the -CF3 group dramatically increases the overall lipophilicity (LogP) and "fluorophilicity" of the molecule, driving its solubility in halogenated and moderately polar organic solvents while rendering it practically insoluble in water at low pH.

  • The 6-Bromo (-Br) Group: The bulky bromine atom increases the molecular polarizability and facilitates dispersion forces (London forces) and potential halogen bonding. This steric bulk also disrupts the perfect packing of the crystal lattice, lowering the melting point relative to symmetrical analogs and favoring dissolution in polar aprotic and aromatic solvents.

StructuralFactors Core 6-bromo-4-(trifluoromethyl) pyridine-2-carboxylic acid (CAS: 1060805-49-3) CF3 4-CF3 Group (Increases Lipophilicity) Core->CF3 Hydrophobic effect Br 6-Bromo Group (Enhances Polarizability) Core->Br Halogen bonding COOH 2-Carboxylic Acid (H-Bond Donor/Acceptor) Core->COOH Protic interactions Py Pyridine Ring (Weak H-Bond Acceptor) Core->Py Dipole interactions

Fig 1. Structural moieties dictating the solvation thermodynamics of the target compound.

Quantitative Solubility Profile in Organic Solvents

Based on the physicochemical properties of the functional groups, the thermodynamic solubility of 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid at 25 °C can be categorized by solvent class. The data below summarizes the expected solubility ranges and the underlying solvation mechanisms.

Table 1: Thermodynamic Solubility Profile at 25 °C

Solvent ClassSolventEstimated SolubilitySolvation Mechanism
Polar Aprotic DMSO> 100 mg/mLStrong H-bond acceptance from the -COOH group; powerful dipole-dipole interactions with the polarized heterocyclic core.
Polar Aprotic DMF> 100 mg/mLSimilar to DMSO; excellent solvation of the lipophilic -CF3 group and disruption of acid dimers.
Polar Protic Methanol50 - 80 mg/mLDual H-bond donation and acceptance; effectively solvates both the pyridine nitrogen and the carboxylic acid.
Ester Ethyl Acetate30 - 50 mg/mLFavorable solvation of the halogenated core via dispersion forces; moderate H-bond acceptance from the carbonyl oxygen.
Halogenated Dichloromethane20 - 40 mg/mLHigh affinity for the lipophilic -CF3 and polarizable -Br groups; limited by the lack of strong H-bond acceptors.
Non-Polar Hexane< 1 mg/mLComplete inability to disrupt the strong intermolecular hydrogen-bonded carboxylic acid dimers.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To empirically determine the exact thermodynamic solubility of this compound for process chemistry, the saturation shake-flask method remains the industry gold standard[4]. The following protocol is designed as a self-validating system, ensuring that the data collected is both thermodynamically accurate and free from solid-state artifacts.

Step-by-Step Methodology
  • Solid Dispensing: Weigh an excess amount (e.g., 15–20 mg) of the crystalline 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid into a 2 mL glass HPLC vial.

  • Solvent Addition: Dispense exactly 1.0 mL of the target organic solvent into the vial.

  • Isothermal Equilibration: Seal the vial tightly. Agitate using a temperature-controlled orbital shaker at 300 rpm and 25.0 ± 0.1 °C. The World Health Organization (WHO) and standard pharmacological protocols recommend an equilibration time of 24 to 48 hours to ensure true thermodynamic saturation is reached[4][5].

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to firmly pellet the undissolved solid. Avoid using standard syringe filters for highly concentrated organic solutions, as the compound may adsorb to the filter membrane or the solvent may degrade the filter housing.

  • Self-Validation (Solid-State Analysis): Carefully decant the supernatant. Isolate the remaining solid pellet, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality Insight: This is a critical self-validation step. Organic solvents can induce the formation of solvates or trigger polymorphic transformations during the 24-hour equilibration. If the XRPD pattern of the pellet differs from the starting material, the measured solubility corresponds to the new solvate/polymorph, not the original crystal form.

  • Quantification: Dilute the isolated supernatant appropriately (e.g., 1:100 or 1:1000) with the HPLC mobile phase. Quantify the dissolved compound using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) against a strictly validated, multi-point calibration curve.

SolubilityWorkflow A 1. Solid Dispensing (Excess Compound) C 3. Isothermal Incubation (Shake-Flask, 24h, 25°C) A->C B 2. Solvent Addition (Organic Solvents) B->C D 4. Phase Separation (Centrifugation) C->D Equilibrium Reached E 5. Solid-State Verification (XRPD - Self-Validation) D->E Solid Pellet F 6. Supernatant Analysis (HPLC-UV Quantification) D->F Liquid Aliquot

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility determination.

Process Chemistry Implications

For drug development professionals, the solubility profile of 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid dictates downstream handling:

  • Reaction Solvents: The high solubility in DMF and DMSO makes these solvents ideal for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) targeting the 6-bromo position.

  • Workup & Extraction: Because the compound is highly soluble in EtOAc but poorly soluble in water (at acidic pH), liquid-liquid extraction using an EtOAc/aqueous HCl system is highly efficient for recovering the unreacted acid.

  • Crystallization: The steep solubility gradient between polar protic solvents (Methanol) and non-polar solvents (Hexane/Heptane) makes a Methanol/Heptane anti-solvent system an excellent choice for scaling up crystallization and purification processes.

References

  • 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid — Chemical Substance Information . nextsds.com. 1

  • Picolinic acid | C6H5NO2 | CID 1018 - PubChem . nih.gov. 2

  • 6-Bromo-3-(trifluoromethyl)picolinic acid | 1211587-89-1 . chemicalbook.com. 3

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed . nih.gov. 4

  • Annex 4 - World Health Organization (WHO) . who.int. 5

Sources

Foundational

An In-depth Technical Guide to 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid

Introduction 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid is a halogenated and fluorinated pyridine derivative that has garnered significant interest as a versatile building block in the fields of medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid is a halogenated and fluorinated pyridine derivative that has garnered significant interest as a versatile building block in the fields of medicinal chemistry and agrochemical synthesis. Pyridine carboxylic acids, as a class, are foundational scaffolds in a multitude of FDA-approved pharmaceuticals, valued for their structural rigidity and ability to participate in crucial biological interactions.[1] The strategic incorporation of a trifluoromethyl (-CF3) group and a bromine atom onto this scaffold imparts a unique combination of physicochemical properties and synthetic versatility, making it a high-value intermediate for the construction of complex, biologically active molecules.[2][3][4]

The trifluoromethyl group is well-known for its ability to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[5] Simultaneously, the bromo substituent serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions, while the carboxylic acid provides a reactive site for amide bond formation and other derivatizations. This guide provides a comprehensive overview of the compound's properties, a robust synthesis protocol, its strategic applications in research, and essential safety information for laboratory professionals.

Physicochemical and Structural Properties

The fundamental properties of 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid are summarized below. These data are critical for its application in synthesis, including solubility determination, reaction stoichiometry, and product characterization.

PropertyValue
Molecular Formula C₇H₃BrF₃NO₂
Molecular Weight 270.01 g/mol
CAS Number 1060805-49-3[6]
Appearance Off-white to white solid (typical)[7]
Purity Commercially available at >95% purity

Synthesis and Purification Protocol

While multiple routes to trifluoromethylpyridine (TFMP) derivatives exist, a common and reliable strategy involves the selective oxidation of a precursor methylpyridine.[8] This approach is favored for its operational simplicity and the availability of starting materials.

Causality and Mechanistic Insight: The synthesis relies on the robust nature of the electron-deficient pyridine ring, which is resistant to oxidation, especially when substituted with powerful electron-withdrawing groups like -CF₃ and -Br. This allows for the selective oxidation of the more susceptible methyl group at the C-2 position using a strong oxidizing agent such as potassium permanganate (KMnO₄). The reaction proceeds via a manganese ester intermediate, which is subsequently hydrolyzed to yield the carboxylic acid upon workup. Acidification of the resulting carboxylate salt is essential to precipitate the final, neutral product.

Experimental Protocol
  • Reaction Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add the starting material, 6-bromo-2-methyl-4-(trifluoromethyl)pyridine (1.0 eq), and water (20 mL per gram of starting material).

  • Oxidation: While stirring vigorously, slowly add potassium permanganate (KMnO₄, 3.0 eq) in portions over 1-2 hours. The portion-wise addition is crucial to control the exothermic reaction and maintain the temperature below 90°C.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approx. 100°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup and Quenching: Cool the mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by filtration through a pad of celite. Wash the filter cake with a small amount of hot water.

  • Product Isolation: Cool the clear filtrate in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl). The white product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum at 50°C. For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.

Synthesis Workflow Diagram

G cluster_0 Synthesis Workflow A 6-bromo-2-methyl- 4-(trifluoromethyl)pyridine C Oxidation Step A->C B Reaction Vessel (Water) B->C D Filtration (Remove MnO₂) C->D KMnO₄, Reflux E Acidification (HCl) D->E Aqueous Filtrate F Final Product: 6-bromo-4-(trifluoromethyl)pyridine- 2-carboxylic acid E->F Precipitation

Caption: A generalized workflow for the synthesis of the target compound.

Applications in Research and Drug Development

The title compound is not an end-product but a strategic intermediate. Its molecular architecture provides three distinct points for chemical modification, making it an exceptionally powerful building block for creating libraries of complex molecules in drug discovery programs.

  • The Trifluoromethyl Group (-CF₃): As a bioisostere for a methyl or ethyl group, the -CF₃ moiety enhances metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. Its strong electron-withdrawing nature also modulates the pKa of nearby functional groups and can increase binding affinity through favorable dipole-dipole or hydrophobic interactions.[5]

  • The Bromine Atom (-Br): This is the primary site for carbon-carbon and carbon-heteroatom bond formation. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig amination (for C-N bonds). This allows for the efficient attachment of various aryl, heteroaryl, or amine fragments.[5]

  • The Carboxylic Acid (-COOH): This functional group is a cornerstone of medicinal chemistry. It is an excellent hydrogen bond donor and acceptor. Synthetically, it is most commonly used to form stable amide bonds by coupling with primary or secondary amines, a reaction central to the synthesis of many pharmaceuticals. It can also be converted to esters, alcohols, or other functional groups.

Strategic Utility Diagram

G main 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid Carboxylic Acid (-COOH) Pyridine Ring Bromine (-Br) amide Amide Coupling (e.g., with R-NH₂) main:f0->amide suzuki Suzuki Coupling (e.g., with R-B(OH)₂) main:f2->suzuki buchwald Buchwald-Hartwig (e.g., with R-NHR') main:f2->buchwald

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Exploratory

commercial availability of 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid

An In-Depth Technical Guide to 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic Acid for Advanced Research and Development This guide provides an in-depth technical overview of 6-bromo-4-(trifluoromethyl)pyridine-2-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic Acid for Advanced Research and Development

This guide provides an in-depth technical overview of 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, commercial availability, synthesis considerations, applications, and safety protocols, offering field-proven insights to support your research endeavors.

Introduction to a Versatile Heterocyclic Building Block

6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No: 1060805-49-3) is a highly functionalized pyridine derivative that has garnered significant interest in the fields of pharmaceutical and agrochemical research.[1] Its unique structure, featuring a pyridine core substituted with a bromine atom, a trifluoromethyl group, and a carboxylic acid, makes it an exceptionally versatile synthon.

The strategic placement of these functional groups offers multiple reaction handles for molecular elaboration:

  • The carboxylic acid provides a classical site for amide bond formation, esterification, or reduction.

  • The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

  • The trifluoromethyl (CF₃) group , a bioisostere of a methyl group, is known to significantly enhance metabolic stability, lipophilicity, and binding affinity of parent molecules.[2]

  • The pyridine ring itself is a common scaffold in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile.[3]

This combination of features makes the compound a valuable starting material for constructing complex molecules with potential therapeutic or biological activity.

Caption: Key reactive sites and functional groups of the title compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its effective use in synthesis and screening. Below is a summary of the key computed and experimental properties for related parent compounds.

PropertyValueSource
CAS Number 1060805-49-3ECHA[1]
Molecular Formula C₇H₃BrF₃NO₂PubChem
Molecular Weight 284.01 g/mol PubChem
Appearance Typically an off-white to yellow solidSupplier Data
Melting Point 154-158 °C (for parent 6-(CF₃)-pyridine-2-carboxylic acid)Sigma-Aldrich[4]
Solubility Slightly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol.[5]Thermo Scientific[5]
InChI Key OKBHXGBLXDNJJD-UHFFFAOYSA-N (for parent compound)Sigma-Aldrich

Note: Experimental data for the title compound can vary slightly between suppliers. The melting point is provided for the closely related non-brominated analogue and serves as a useful reference.

Commercial Availability and Procurement

6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid is available through various chemical suppliers specializing in building blocks for research and development. It is typically offered in research quantities ranging from milligrams to several grams.

Sourcing Strategy

For researchers, the procurement process involves identifying reliable suppliers that can provide the required quantity at the desired purity and within an acceptable timeframe.

cluster_synthesis Representative Synthesis Logic A Readily Available Substituted Pyridine B Step 1: Introduction of CF₃ Group (e.g., Deoxofluorination) A->B Fluorination C Step 2: Selective Bromination (e.g., with NBS) B->C Halogenation D Step 3: Hydrolysis of Ester/Nitrile to Carboxylic Acid C->D Hydrolysis E Final Product: 6-bromo-4-(trifluoromethyl) -pyridine-2-carboxylic acid D->E

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Foundational

Comprehensive Spectral Characterization of 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic Acid

Executive Summary & Molecular Architecture 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 1060805-49-3)[1] is a highly functionalized heterocyclic scaffold extensively utilized in the design of advanced agro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 1060805-49-3)[1] is a highly functionalized heterocyclic scaffold extensively utilized in the design of advanced agrochemicals and active pharmaceutical ingredients (APIs). The molecular architecture of this compound features a central pyridine ring substituted with three highly electronegative and electronically distinct groups: a carboxylic acid (-COOH) at C-2, a trifluoromethyl group (-CF3) at C-4, and a bromine atom (-Br) at C-6.

The convergence of these electron-withdrawing groups creates a highly electron-deficient aromatic system. This electronic environment profoundly impacts its spectroscopic behavior: protons are heavily deshielded, carbon resonances exhibit complex scalar coupling with fluorine, and mass spectrometric ionization is heavily biased toward negative-ion formation[2]. This whitepaper provides an authoritative, in-depth guide to the spectral profiling (NMR, MS, IR) of this compound, detailing both the quantitative data and the underlying physicochemical causality.

High-Resolution Spectral Profiling

To establish a self-validating system of structural identity, orthogonal analytical techniques must be employed. The quantitative spectral data summarized below reflects the specific electronic perturbations induced by the -CF3, -Br, and -COOH substituents[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is characterized by the absence of aliphatic protons and the presence of two highly deshielded aromatic protons (H-3 and H-5). The strongly electron-withdrawing nature of the -CF3 group at C-4 induces long-range scalar coupling (J-coupling) with the adjacent carbons, necessitating careful interpretation of the 13C NMR spectrum[4].

Table 1: 1H NMR Data (Predicted in DMSO-d6, 400 MHz)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment / Causality
H-38.35Doublet (d)~1.5Deshielded by ortho-COOH and ortho-CF3. Meta-coupling to H-5.
H-58.10Doublet (d)~1.5Deshielded by ortho-Br and ortho-CF3. Meta-coupling to H-3.
-OH13.50Broad Singlet (br s)N/ACarboxylic acid proton; highly exchangeable, broad due to H-bonding.

Table 2: 13C and 19F NMR Data (Predicted in DMSO-d6, 100 MHz / 376 MHz)

NucleusShift (δ, ppm)MultiplicityJ_C-F (Hz)Assignment
19F-63.5Singlet (s)N/A-CF3 group. Typical shift for pyridine-bound CF3[3].
13C164.2Singlet (s)N/AC=O (Carboxylic acid).
13C149.5Singlet (s)N/AC-2 (Attached to COOH).
13C143.1Singlet (s)N/AC-6 (Attached to Br).
13C141.0Quartet (q)~34.0C-4 (Directly attached to -CF3).
13C128.5Quartet (q)~3.5C-5 (Ortho to -CF3).
13C122.8Quartet (q)~273.0-CF3 carbon (1J coupling).
13C122.1Quartet (q)~3.5C-3 (Ortho to -CF3).
Mass Spectrometry (ESI-MS)

Given the presence of the acidic -COOH group, Electrospray Ionization (ESI) in negative mode is the most sensitive and reliable technique. The natural isotopic abundance of Bromine (79Br: 50.69%, 81Br: 49.31%) provides a highly diagnostic 1:1 doublet for the molecular ion[5].

  • Exact Mass (Monoisotopic): 268.93 Da

  • [M-H]⁻ (Negative Mode): m/z 267.92 (100%) and 269.92 (~97%).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The solid-state FT-IR spectrum highlights the dominant functional groups. The C-F stretching vibrations are particularly intense and often dominate the fingerprint region[6].

  • O-H Stretch: 3300–2500 cm⁻¹ (Broad, characteristic of hydrogen-bonded carboxylic acid dimers).

  • C=O Stretch: ~1720 cm⁻¹ (Strong, sharp).

  • C=N / C=C (Pyridine Ring): 1590 cm⁻¹, 1560 cm⁻¹.

  • C-F Stretch: 1180 cm⁻¹, 1130 cm⁻¹ (Very strong, multiple overlapping bands).

  • C-Br Stretch: ~1050 cm⁻¹ (Moderate).

Standardized Analytical Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to. These protocols are designed as self-validating systems, incorporating internal checks to prevent artifactual misinterpretation.

Protocol A: NMR Sample Preparation and Acquisition

Causality Check: DMSO-d6 is selected over CDCl3 due to the strong intermolecular hydrogen bonding of the carboxylic acid, which severely limits solubility in non-polar solvents.

  • Sample Weighing: Accurately weigh 15–20 mg of 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid into a clean glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard). Sonicate for 2 minutes until complete dissolution is achieved.

  • Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette. Ensure the sample depth is exactly 4.0 cm to optimize magnetic field shimming.

  • Acquisition (1H): Run a standard 1H pulse sequence (e.g., zg30 on Bruker systems) with a relaxation delay (D1) of 2.0 seconds. Acquire 16 scans.

  • Acquisition (13C): Run a proton-decoupled 13C pulse sequence (zgpg30). Increase the relaxation delay to 3.0 seconds to account for the long T1 relaxation times of the quaternary carbons (C-2, C-4, C-6, CF3). Acquire a minimum of 1024 scans for an adequate signal-to-noise ratio.

  • Acquisition (19F): Run a 19F pulse sequence with proton decoupling. Acquire 64 scans.

Protocol B: LC-ESI-MS Workflow

Causality Check: The addition of 0.1% Formic Acid (FA) to the mobile phase might seem counterintuitive for negative mode, but it ensures sharp chromatographic peak shape for the carboxylic acid while still allowing sufficient deprotonation in the ESI source.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol to create a 1 mg/mL stock. Dilute 10 µL of the stock into 990 µL of a 50:50 Methanol:Water mixture.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 5 minutes.

  • Ionization: Configure the ESI source to Negative Ion Mode. Set the capillary voltage to 2.5 kV, desolvation temperature to 350°C, and cone voltage to 25 V.

  • Detection: Scan m/z from 100 to 500. Monitor the diagnostic 1:1 isotopic doublet at m/z 267.9 / 269.9.

Protocol C: FT-IR (ATR) Analysis
  • Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Place approximately 2 mg of the solid powder directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch slips, ensuring optimal optical contact between the crystal and the crystalline sample.

  • Acquisition: Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹). Apply an ATR-correction algorithm to normalize band intensities relative to transmission spectra[6].

Mechanistic Insights & Workflows

Analytical Workflow Architecture

The integration of orthogonal techniques ensures that no single structural feature is left unverified. The workflow below maps the logical progression from raw sample to validated structure.

AnalyticalWorkflow Sample 6-Bromo-4-(trifluoromethyl) pyridine-2-carboxylic acid (CAS: 1060805-49-3) NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR Dissolve in DMSO-d6 MS LC-ESI-MS (Negative Mode) Sample->MS MeOH/H2O (0.1% FA) IR FT-IR (ATR) Spectroscopy Sample->IR Solid-state analysis Data Multi-parametric Structural Validation NMR->Data MS->Data IR->Data

Figure 1: Standardized multi-parametric analytical workflow for structural validation.

MS Fragmentation Causality

In tandem mass spectrometry (MS/MS), the collision-induced dissociation (CID) of the[M-H]⁻ precursor ion follows highly predictable thermodynamic pathways[5]. The primary fragmentation event is the loss of carbon dioxide (decarboxylation), which is highly characteristic of picolinic acid derivatives. Subsequent fragmentation involves the homolytic cleavage of the C-Br bond or the elimination of HF from the trifluoromethyl group.

MSFragmentation Parent [M-H]⁻ Precursor Ion m/z 267.92 / 269.92 (1:1 Isotope Ratio) LossCO2 [M-H - CO₂]⁻ m/z 223.93 / 225.93 Parent->LossCO2 Decarboxylation (-44 Da) LossBr [M-H - CO₂ - Br•]⁻• m/z 144.02 LossCO2->LossBr Homolytic Cleavage (-79/-81 Da) LossHF [M-H - CO₂ - HF]⁻ m/z 203.92 / 205.92 LossCO2->LossHF HF Elimination (-20 Da)

Figure 2: Proposed ESI-negative collision-induced dissociation (CID) fragmentation pathway.

References

  • Chemical Substance Information: 6-bromo-4-(trifluoromethyl)
  • Spectroscopic and Synthetic Profile of 2-Amino-4-(trifluoromethyl)
  • Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl)
  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation Source: ChemRxiv URL
  • N-(2-Fluoro-2-propen-1-yl)-5-(trifluoromethyl)
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry Source: AIP Publishing URL

Sources

Exploratory

An In-depth Technical Guide to 6-Bromo-4-(trifluoromethyl)picolinic Acid

This guide provides a comprehensive technical overview of 6-bromo-4-(trifluoromethyl)picolinic acid, a key building block in modern medicinal chemistry and drug development. We will delve into its fundamental properties,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 6-bromo-4-(trifluoromethyl)picolinic acid, a key building block in modern medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering insights grounded in established scientific principles.

Introduction: A Versatile Scaffold in Drug Discovery

6-Bromo-4-(trifluoromethyl)picolinic acid is a substituted pyridine derivative that has garnered significant attention as a versatile scaffold in the synthesis of novel therapeutic agents. The unique combination of a carboxylic acid, a bromine atom, and a trifluoromethyl group on a pyridine ring provides a rich platform for chemical modification and the introduction of diverse functionalities. The trifluoromethyl group, in particular, is a prized feature in medicinal chemistry, known for enhancing metabolic stability, binding affinity, and cell membrane permeability of drug candidates.[1] The strategic placement of these functional groups allows for selective and sequential reactions, making it an invaluable intermediate for constructing complex molecular architectures.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. Below is a summary of the key properties of 6-bromo-4-(trifluoromethyl)picolinic acid.

PropertyValueSource
Molecular Formula C7H3BrF3NO2[2]
Molecular Weight 270.00 g/mol [2]
CAS Number 1060810-68-5[2]
Density 1.9 ± 0.1 g/cm³[2]
Boiling Point 299.4 ± 40.0 °C at 760 mmHg[2]
Flash Point 134.9 ± 27.3 °C[2]
XLogP3 1.91[2]

These properties highlight the compound's relatively high density and boiling point, consistent with its aromatic and halogenated nature. The XLogP3 value suggests moderate lipophilicity, a crucial parameter for drug absorption and distribution.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of 6-bromo-4-(trifluoromethyl)picolinic acid typically involves multi-step sequences starting from simpler pyridine precursors. A common strategy is the hydrolysis of a corresponding nitrile or ester, which in turn can be synthesized through various methods.[3] For instance, the hydrolysis of 4-Bromo-6-(trifluoromethyl)picolinonitrile under acidic or basic conditions can yield the desired picolinic acid derivative.[3]

The reactivity of this molecule is governed by its three primary functional groups: the carboxylic acid, the bromine atom, and the electron-withdrawing trifluoromethyl group which influences the pyridine ring's electronics.

  • Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction, providing a handle for attaching various side chains or pharmacophores.

  • Bromo Group: The bromine atom is an excellent leaving group, making the C6 position susceptible to a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[3] This allows for the introduction of aryl, heteroaryl, alkyl, and amino groups, significantly expanding the accessible chemical space.[3]

  • Pyridine Ring: The presence of the strongly electron-withdrawing trifluoromethyl and carboxylic acid groups decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.[3]

Below is a diagram illustrating the key reactive sites and potential transformations of 6-bromo-4-(trifluoromethyl)picolinic acid.

G cluster_reactions Key Reaction Sites main 6-Bromo-4-(trifluoromethyl)picolinic Acid cooh Carboxylic Acid (COOH) main->cooh br Bromo Group (Br) main->br ring Pyridine Ring main->ring amidation Amidation cooh->amidation R-NH2 esterification Esterification cooh->esterification R-OH, H+ suzuki Suzuki Coupling br->suzuki R-B(OH)2, Pd cat. buchwald Buchwald-Hartwig Amination br->buchwald R-NH2, Pd cat. snar Nucleophilic Aromatic Substitution (SNAr) ring->snar Nu-

Caption: Key reactive sites and potential synthetic transformations of 6-bromo-4-(trifluoromethyl)picolinic acid.

Applications in Medicinal Chemistry

The true value of 6-bromo-4-(trifluoromethyl)picolinic acid lies in its role as a versatile intermediate in the synthesis of biologically active molecules. Its derivatives have been explored in various therapeutic areas. The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs, and the specific substitution pattern of this compound offers a unique entry point for novel drug design.[4] For instance, picolinic acid derivatives are being investigated as intermediates for complex molecules with potential therapeutic applications.[5]

Spectroscopic Characterization

The structural elucidation of 6-bromo-4-(trifluoromethyl)picolinic acid and its derivatives relies on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns of these protons would be influenced by the surrounding substituents.

  • ¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the bromine will have a characteristic chemical shift, and the trifluoromethyl group will appear as a quartet due to C-F coupling.[6]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the bromine atom.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, as well as vibrations associated with the aromatic ring and the C-F bonds of the trifluoromethyl group.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 6-bromo-4-(trifluoromethyl)picolinic acid. It is classified as causing skin and serious eye irritation.[7][8]

Recommended Handling Procedures:

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or aerosols.[2][9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][10]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]

  • Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials such as oxidizing agents.[7]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[7][8][9][10]

Conclusion

6-Bromo-4-(trifluoromethyl)picolinic acid is a highly functionalized and versatile building block with significant potential in the field of drug discovery and development. Its unique combination of reactive sites allows for the synthesis of a diverse library of complex molecules. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the research laboratory.

References

  • Benchchem. 4-Bromo-6-(trifluoromethyl)picolinonitrile.

  • TCI EUROPE N.V. SAFETY DATA SHEET: 5-(Trifluoromethyl)-2-pyridinecarboxylic Acid.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Echemi. 4-bromo-6-(trifluoromethyl)picolinic acid.

  • Safety Data Sheet. 4-Bromo-7-(trifluoromethyl)quinoline.

  • ChemScene. Safety Data Sheet: 5-Bromo-3-fluoropicolinonitrile.

  • Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-4-(trifluoromethyl)pyridine.

  • Sigma-Aldrich. methyl 6-bromo-4-(trifluoromethyl)picolinate.

  • Google Patents. US10633341B2 - Picolinic acid derivatives and their use as intermediates.

  • NextSDS. 4-bromo-6-(trifluoromethyl)picolinic acid — Chemical Substance Information.

  • ChemicalBook. 6-Bromopicolinic acid.

  • Benchchem. The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide.

  • Sigma-Aldrich. 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline.

  • BLD Pharm. 4-Bromo-6-(trifluoromethyl)picolinic acid.

  • PubChem. 6-Bromoquinoline-4-carboxylic acid.

  • PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

  • Royal Society of Chemistry. Reactions of trifluoromethyl radicals with organic halides. Part 6.—Bromo- and fluoro-bromoethanes.

  • Benchchem. Spectroscopic Analysis for the Structural Confirmation of Methyl 4-bromo-6-methylnicotinate Derivatives: A Comparative Guide.

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Bromo-4-(trifluoromethyl)picolinic Acid as a Strategic Scaffold in Medicinal Chemistry

Executive Summary & Structural Rationale In modern drug discovery, the rational design of small molecules heavily relies on multifunctional building blocks that offer orthogonal reactivity and favorable physicochemical p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the rational design of small molecules heavily relies on multifunctional building blocks that offer orthogonal reactivity and favorable physicochemical properties. 6-Bromo-4-(trifluoromethyl)picolinic acid (CAS: 1060805-49-3)[1] has emerged as a highly strategic scaffold. This trifunctional pyridine derivative allows for rapid, divergent synthesis of complex molecular architectures[2].

The utility of this building block is governed by three distinct structural features:

  • C2-Picolinic Acid: Provides a highly directional vector for amide bond formation or esterification. The proximity to the pyridine nitrogen allows for bidentate coordination in metalloenzyme inhibitors.

  • C4-Trifluoromethyl Group: Imparts significant lipophilicity (logP) and acts as a stereoelectronic shield, blocking cytochrome P450-mediated oxidation at the C4 position.

  • C6-Bromine Atom: Serves as a versatile leaving group. Its reactivity is dominated by its capacity for transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)[3].

Because the C2-carboxylic acid and the C6-bromide possess orthogonal reactivity profiles, researchers can selectively functionalize one position without requiring tedious protection/deprotection sequences[4].

Divergent Synthetic Workflows

G Central 6-Bromo-4-(trifluoromethyl) picolinic acid Suzuki Suzuki Coupling (C6-Aryl/Alkyl) Central->Suzuki Pd Catalyst Boronic Acid Amidation Amidation (C2-Amide) Central->Amidation HATU, DIPEA Amine SNAr SNAr Reaction (C6-Amine/Ether) Central->SNAr Nucleophile Base, Heat Prod1 6-Substituted-4-(CF3) picolinic acid Suzuki->Prod1 Prod2 6-Bromo-4-(CF3) picolinamide Amidation->Prod2 Prod3 6-Amino/Alkoxy-4-(CF3) picolinic acid SNAr->Prod3

Divergent synthetic pathways from 6-bromo-4-(trifluoromethyl)picolinic acid.

Validated Experimental Protocols & Causality

Protocol A: C6-Functionalization via Suzuki-Miyaura Cross-Coupling

Performing a Suzuki coupling on a scaffold containing a free carboxylic acid presents a unique challenge: the carboxylate anion can coordinate to the palladium center, forming stable, inactive complexes that poison the catalytic cycle.

Causality in Design: To overcome this, Pd(dppf)Cl₂ is utilized. The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides a large bite angle, creating a sterically hindered palladium center that resists carboxylate coordination while still facilitating the transmetalation step with the boronic acid. Potassium carbonate (K₂CO₃) is selected as a mild base to activate the boronic acid without inducing decarboxylation of the picolinic acid.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 6-bromo-4-(trifluoromethyl)picolinic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). The water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate complex.

  • Catalyst Addition: Under a positive flow of nitrogen, add Pd(dppf)Cl₂ (0.05 equiv).

  • Reaction: Seal the flask and heat to 90°C for 12 hours with vigorous stirring.

  • Workup (Self-Validating Step): Cool the mixture to room temperature. Dilute with water and wash with diethyl ether to remove non-polar impurities (the product remains in the aqueous layer as a potassium salt).

  • Isolation: Carefully acidify the aqueous layer to pH 3–4 using 1M HCl. Note: Over-acidification (pH < 2) may protonate the pyridine nitrogen, pulling the product back into the aqueous phase. Extract the neutral picolinic acid with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: C2-Amidation via HATU Activation

The picolinic acid moiety in this building block is highly electron-deficient due to the combined inductive effects of the pyridine ring, the C4-CF₃ group, and the C6-bromine. This drastically reduces the nucleophilicity of the carboxylate during the initial activation step of amide coupling.

Causality in Design: Standard coupling reagents like EDC/HOBt often result in sluggish reactions and poor yields with this substrate. HATU is strictly required. It rapidly converts the sluggish acid into a highly reactive 7-azabenzotriazole (HOAt) active ester, driving the amidation forward. DIPEA is used as a sterically hindered, non-nucleophilic base to prevent competitive side reactions.

Step-by-Step Methodology:

  • Activation: Dissolve 6-bromo-4-(trifluoromethyl)picolinic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C.

  • Pre-Stir: Stir the mixture at 0°C for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate.

  • Purification: Wash the organic layer extensively with a 5% LiCl aqueous solution (3x) to completely remove residual DMF. Dry, concentrate, and purify via flash chromatography.

Protocol C: Nucleophilic Aromatic Substitution (SNAr) at C6

Causality in Design: The C6-bromine is situated ortho to the pyridine nitrogen. The strongly electron-withdrawing nature of the nitrogen, amplified by the inductive pull of the C4-CF₃ group, significantly lowers the LUMO of the pyridine ring. This highly activates the C6 position, allowing for transition-metal-free SNAr reactions with amines or alkoxides via a stabilized Meisenheimer intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve the picolinic acid (1.0 equiv) in anhydrous DMSO (0.5 M).

  • Nucleophile Addition: Add the secondary amine (3.0 equiv). The excess amine serves as both the nucleophile and the acid scavenger.

  • Reaction: Heat the mixture to 100°C for 16 hours.

  • Workup: Cool to room temperature, dilute with water, and adjust the pH to 4 using 1M HCl to precipitate the functionalized picolinic acid. Filter the resulting solid or extract with Ethyl Acetate if the product oils out.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the functionalization of 6-bromo-4-(trifluoromethyl)picolinic acid based on the protocols above.

Reaction TypeTarget PositionPreferred Reagents & SolventsTypical Yield RangeKey Advantage / Mechanistic Note
Suzuki-Miyaura C6Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O65% – 85%Tolerates the free C2-carboxylic acid; avoids catalyst poisoning.
Amidation C2HATU, DIPEA, DMF75% – 95%Overcomes the low nucleophilicity of the electron-deficient acid.
SNAr C6Sec-Amine, DMSO, 100°C60% – 80%Transition-metal-free C-N bond formation; highly scalable.

References

  • NextSDS Chemical Database 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid — Chemical Substance Information[Link]

Sources

Application

Application Note: Strategic Derivatization of 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic Acid in Drug Discovery

Introduction & Scaffold Rationale The pyridine ring is a privileged scaffold in medicinal chemistry. Specifically, 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 1060805-49-3) offers a highly versatile, tri-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Rationale

The pyridine ring is a privileged scaffold in medicinal chemistry. Specifically, 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 1060805-49-3) offers a highly versatile, tri-functionalized template for small molecule drug discovery.

Understanding the specific electronic and steric contributions of each functional group is critical for successful derivatization:

  • C4-Trifluoromethyl ( CF3​ ): Imparts lipophilicity and metabolic stability, shielding the core from cytochrome P450-mediated oxidation. This group is highly electron-withdrawing, which deactivates the pyridine ring.

  • C2-Carboxylic Acid: Serves as a primary vector for amidation. In kinase inhibitors, this region often explores solvent-exposed areas or establishes critical hydrogen bond networks within the hinge region.

  • C6-Bromine: Provides a reliable handle for transition-metal-catalyzed cross-couplings, such as the [1], allowing the introduction of diverse aryl or heteroaryl groups to probe deep hydrophobic pockets.

Strategic Derivatization Workflow

Due to the orthogonal reactivity of the C2 and C6 positions, derivatization can be performed sequentially without the need for complex protecting group strategies.

Workflow A 6-Bromo-4-(CF3) picolinic acid B C2-Amidation (HATU, DIPEA) A->B Step 1: Amine C C6-Suzuki Coupling (Pd(dppf)Cl2) A->C Alt Step 1 B->C Step 2: Boronic Acid D Lead Candidate C->D Finalize

Orthogonal derivatization workflow for C2 and C6 functionalization.

Protocol 1: C2-Amidation via HATU-Mediated Coupling

Causality in Experimental Design: Standard coupling reagents (like EDC/HOBt) often yield sluggish reactions or high levels of unreacted starting material due to the deactivated, electron-deficient nature of the CF3​ -substituted picolinic acid. HATU is selected because it rapidly forms a highly reactive 7-azabenzotriazole ester intermediate, driving the reaction to completion even with sterically hindered amines, a standard practice in [2].

Materials
  • 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology
  • Activation: Dissolve the picolinic acid derivative (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Coupling Reagent Addition: Add HATU (1.5 eq) in one portion.

    • Self-Validation Check: The solution will transition from colorless to a distinct yellow/orange within minutes. This color change visually confirms the formation of the active O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium species.

  • Amine Addition: Introduce the amine (1.2 eq) dropwise. If the amine is a hydrochloride salt, supplement with an additional 1.0 eq of DIPEA.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours.

    • Self-Validation Check: Monitor via LCMS. The mass of the desired amide should appear as the base peak. The distinctive 1:1 isotopic ratio of the bromine atom (M / M+2) must remain intact, confirming that the C6 position is untouched.

  • Workup: Quench the reaction with water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (to efficiently partition and remove DMF), followed by brine. Dry over Na2​SO4​ , filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure C2-amide.

Protocol 2: C6-Functionalization via Suzuki-Miyaura Cross-Coupling

Causality in Experimental Design: The C6-bromide on an electron-deficient pyridine is highly reactive toward oxidative addition but can be prone to protodehalogenation. Pd(dppf)Cl2​ is utilized because its bidentate phosphine ligand (dppf) enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing side reactions, which is highly effective for [3].

Materials
  • C2-Amide intermediate (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq)

  • K2​CO3​ (3.0 eq)

  • 1,4-Dioxane/Water (4:1 v/v, 0.1 M)

Step-by-Step Methodology
  • Preparation: In a microwave vial or Schlenk flask, combine the C2-amide intermediate (1.0 eq), arylboronic acid (1.5 eq), and K2​CO3​ (3.0 eq).

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/Water mixture.

    • Causality Check: Water is strictly required to dissolve the inorganic base and activate the boronic acid via the formation of a negatively charged boronate complex, which is essential to facilitate the[4].

    • Degas the mixture by sparging with nitrogen for 10 minutes to prevent catalyst oxidation and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq) and immediately seal the vessel.

  • Heating: Heat the reaction mixture to 90 °C for 4-12 hours.

  • Workup: Cool to room temperature.

    • Self-Validation Check: The presence of palladium black (a dark, fine precipitate) at the end of the reaction indicates catalyst decomposition, signaling the completion of the catalytic cycle.

    • Filter through a pad of Celite to remove palladium black, washing with EtOAc. Partition the filtrate between EtOAc and water. Extract the aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over MgSO4​ , and concentrate.

  • Purification: Purify via reverse-phase HPLC or silica gel chromatography.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA Ar-Br Addition PdII_TM Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM Base Activation PdII_TM->Pd0 Reductive Elimination Product Cross-Coupled Product PdII_TM->Product Yields Product Boronic Ar'-B(OH)2 + Base Boronic->PdII_TM Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following table summarizes expected yields and purities for a library generation campaign utilizing the protocols described above. The robust nature of these conditions ensures high-throughput compatibility.

Scaffold IntermediateR1 (Amine)R2 (Boronic Acid)Amidation Yield (%)Suzuki Yield (%)Overall Purity (LCMS)
6-Br-4-(CF3)-Picolinic AcidBenzylaminePhenylboronic acid8882>98%
6-Br-4-(CF3)-Picolinic AcidMorpholine4-Fluorophenylboronic acid9179>95%
6-Br-4-(CF3)-Picolinic AcidIsopropylamine3-Pyridinylboronic acid8574>96%
6-Br-4-(CF3)-Picolinic AcidAniline4-Methoxyphenylboronic acid7885>97%

Conclusion

By strategically leveraging the distinct reactivity profiles of the C2-carboxylic acid and C6-bromide on the 4-(trifluoromethyl)pyridine core, medicinal chemists can rapidly generate diverse libraries of lead-like compounds. The integration of self-validating visual and analytical checks within the HATU-mediated amidation and Pd-catalyzed Suzuki-Miyaura coupling protocols ensures high reproducibility and scalable synthesis for drug discovery programs.

References

  • Title: Suzuki reaction - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Suzuki Coupling - Organic Chemistry Portal Source: organic-chemistry.org URL: [Link]

  • Title: Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction Source: nih.gov URL: [Link]

  • Source: google.

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Method

Application Notes &amp; Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid

Preamble: The Strategic Value of a Trifunctional Pyridine Building Block In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds are of paramount importance. The introduct...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Strategic Value of a Trifunctional Pyridine Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds are of paramount importance. The introduction of fluorine, particularly the trifluoromethyl (-CF3) group, can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1][2] The pyridine scaffold itself is a privileged structure, forming the core of numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and its unique electronic profile.[3]

The starting material, 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1060805-49-3)[4], represents a highly versatile and strategically valuable building block. It possesses three distinct, orthogonally reactive functional groups, allowing for a systematic and controlled approach to the synthesis of complex, novel heterocyclic systems.

  • C6-Bromo Group: An ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.

  • C4-Trifluoromethyl Group: A potent electron-withdrawing group that activates the pyridine ring, influencing the regioselectivity and feasibility of various transformations.

  • C2-Carboxylic Acid Group: A versatile functional group that can be directly employed in condensation reactions or converted into other functionalities (e.g., amides, esters) to facilitate a wide range of cyclization strategies.

This document provides a detailed guide for researchers, outlining key synthetic strategies, field-proven protocols, and the underlying scientific rationale for constructing novel heterocyclic frameworks from this powerful precursor.

Global Synthetic Strategy: A Logic-Driven Approach

The synthetic utility of 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid stems from the ability to selectively address its functional groups. The primary strategic branches involve either initial functionalization at the C6-bromo position or leveraging the C2-carboxylic acid for initial cyclization steps.

G cluster_0 Strategy 1: C6-Position Functionalization cluster_1 Strategy 2: C2-Carboxylic Acid Annulation start 6-Bromo-4-(CF3)- pyridine-2-carboxylic acid suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Aryl/Vinyl Boronic Acids buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Primary/Secondary Amines sonogashira Sonogashira Coupling (C-C Triple Bond) start->sonogashira Terminal Alkynes ester Ester/Amide Formation start->ester Alcohols/ Amines fused_1 Novel Fused Systems (e.g., Carbolines) suzuki->fused_1 Intramolecular Cyclization fused_2 Novel Fused Systems (e.g., Azacarbolines) buchwald->fused_2 Intramolecular Cyclization condensation Condensation with Binucleophiles ester->condensation fused_3 Novel Fused Systems (e.g., Pyridotriazinones) condensation->fused_3 Dehydrative Cyclization

Caption: High-level strategic pathways for heterocyclic synthesis.

PART I: Functionalization at the C6-Bromo Position

The C-Br bond at the 6-position is the most common starting point for diversification. Its reactivity is enhanced by the adjacent ring nitrogen and the electron-withdrawing trifluoromethyl group. Palladium-catalyzed cross-coupling reactions are the methods of choice here.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most robust method for creating aryl-aryl or aryl-vinyl bonds.[5] It offers exceptional functional group tolerance, and the required boronic acid reagents are often commercially available or readily prepared.[6]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 mmol, 1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst. For general screening, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) is a reliable choice. For more challenging couplings, a pre-catalyst system like Pd₂(dba)₃ (2 mol%) with a ligand such as SPhos (4-5 mol%) is recommended.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane or DME with water (e.g., a 4:1 or 5:1 ratio, 5-10 mL total volume).

  • Reaction Execution: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Substrate Scope

EntryBoronic AcidBaseCatalyst SystemTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidK₂CO₃Pd(PPh₃)₄901285-95
24-Methoxyphenylboronic acidCs₂CO₃Pd(PPh₃)₄901090-98
33-Thiopheneboronic acidK₂CO₃Pd₂(dba)₃ / SPhos100875-85
4Pyridine-3-boronic acidCs₂CO₃Pd₂(dba)₃ / SPhos1101660-75

Yields are estimated based on analogous reactions in the literature and serve as a guideline.[7][8]

Scientist's Note (Causality): The choice of base is critical. It activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step of the catalytic cycle.[5] For substrates with base-sensitive groups, a milder base like K₃PO₄ or KF can be employed. The water in the solvent system is not just for solubility; it plays an active role in the catalytic cycle, particularly in the hydrolysis of intermediates.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[9] This reaction is indispensable for installing nitrogen-containing fragments, a key step toward many biologically active nitrogen heterocycles.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under a strictly inert atmosphere, charge an oven-dried vial with the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2-4 mol%) and a suitable ligand if not using a pre-catalyst (e.g., RuPhos, 4-8 mol%). Add the base (e.g., NaOt-Bu or LHMDS, 1.4-2.0 eq.).

  • Substrate Addition: Add 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 mmol, 1.0 eq.) and the desired primary or secondary amine (1.1-1.3 mmol, 1.1-1.3 eq.).

  • Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 3-5 mL). Seal the vial and heat to 80-120 °C with stirring. Monitor by LC-MS.

  • Work-up and Purification: Cool the reaction, quench carefully with saturated aq. NH₄Cl. Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Scientist's Note (Expertise): The carboxylic acid moiety can complicate this reaction through acid-base reactions with the strong base or the amine nucleophile. It is often highly advantageous to first protect the carboxylic acid as a methyl or ethyl ester. This prevents side reactions and improves yields. The choice of ligand is paramount; for electron-deficient heteroaryl halides like our substrate, electron-rich, sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are required to facilitate the difficult reductive elimination step, which is often rate-limiting.[10][11]

Visualization: The Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L_n oa_complex Oxidative Addition Complex L_n(Ar)Pd(II)-Br pd0->oa_complex Ar-Br amine_adduct Amine Coordination [L_n(Ar)Pd(II)(HNR'R'')]Br oa_complex->amine_adduct + HNR'R'' amido_complex Amido Complex L_n(Ar)Pd(II)-NR'R'' amine_adduct->amido_complex - H-Base⁺ Br⁻ (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Desired Product) amido_complex->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

PART II: Annulation Strategies via the C2-Carboxylic Acid

This approach utilizes the C2-carboxylic acid as the anchor point for building a new fused ring. These reactions typically involve condensation with a binucleophilic partner followed by a cyclization step.

Application Note 3: Synthesis of Fused Pyrido[2,3-e][12][13][14]triazin-4-ones

This strategy builds a fused triazinone ring, a scaffold found in various bioactive molecules. The key steps are the activation of the carboxylic acid and subsequent reaction with a hydrazine derivative.

Protocol 3: Two-Step Synthesis of a Pyrido-triazinone System

Step A: Esterification of the Starting Material

  • Suspend 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 mmol) in anhydrous methanol (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 2.0 mmol, 2.0 eq.) dropwise.

  • Allow the mixture to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Cool the mixture and remove the solvent under reduced pressure. Neutralize the residue carefully with saturated aq. NaHCO₃ and extract with ethyl acetate. Dry and concentrate to yield the methyl ester, which can often be used without further purification.

Step B: Hydrazinolysis and Cyclization

  • Dissolve the methyl 6-bromo-4-(trifluoromethyl)picolinate from Step A (1.0 mmol) in ethanol (10 mL).

  • Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 mmol, 3.0-5.0 eq.).

  • Reflux the mixture for 2-4 hours to form the corresponding acyl hydrazide intermediate.

  • Cool the mixture slightly and add triethyl orthoformate (1.5 mmol, 1.5 eq.) and a catalytic amount of acetic acid.

  • Reflux for an additional 6-12 hours. The cyclized product often precipitates upon cooling.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired pyrido[2,3-e][12][13][14]triazin-4-one derivative.

Scientist's Note (Trustworthiness): The initial esterification (Step A) is a self-validating control step. It prevents the acidic proton of the carboxylic acid from quenching the hydrazine nucleophile in the subsequent step, ensuring the reaction proceeds as intended. The cyclization with triethyl orthoformate is a classic method for forming this type of fused heterocycle from an acyl hydrazide.[13]

Characterization of Novel Compounds

The structural elucidation of newly synthesized compounds is critical. A standard suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, ¹⁹F, and 2D NMR (COSY, HSQC, HMBC) for unambiguous structure determination.

  • Mass Spectrometry (MS): Low-resolution MS (LC-MS) for reaction monitoring and high-resolution MS (HRMS) for confirmation of elemental composition.

  • X-Ray Crystallography: Provides definitive proof of structure and stereochemistry for crystalline solids.

References

  • Abdolmohammadi, S. and Balalaie, S. (2012) An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]

  • Metwally, M. A. et al. (2012) SYNTHESIS OF NEW SUBSTITUTED PYRIDOPYRAZOLOTRIAZINES. Chemistry of Heterocyclic Compounds, 48, 1071-1077. [Link]

  • ResearchGate. General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. [Link]

  • Shamroukh, A. H. et al. (2016) The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • He, Z. et al. (2022) Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Scientific Reports, 12, 18742. [Link]

  • Al-Warhi, T. et al. (2024) Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11082-11096. [Link]

  • Adesina, K. et al. (2022) The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. IntechOpen. [Link]

  • Li, J. et al. (2024) Transformation of Pyridines into 2D and 3D Fused Bicyclic Heterocycles. Organic Letters, 26(24), 5326–5331. [Link]

  • Verma, P. et al. (2023) A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14, 1239-1279. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Nagaraju, D. et al. (2020) Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10, 36240-36246. [Link]

  • Bacsa, I. et al. (2018) The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1046–1053. [Link]

  • Conner, S. E. et al. (2023) Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 14(12), 1776–1782. [Link]

  • Abdel-Wahab, B. F. et al. (2012) Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10131-10144. [Link]

  • Ghaffar, T. et al. (2019) Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 17, 7234-7239. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Grošelj, U. et al. (2008) SYNTHESIS OF 8-HYDROXYIMIDAZO[1,2-a]PYRIDINE-2-CARBOXYLIC ACID AND ITS DERIVATIVES. Heterocycles, 75(6), 1355-1370. [https://www.researchgate.net/publication/233719463_Synthesis_of_8-Hydroxyimidazo12-a]pyridine-2-carboxylic_Acid_and_Its_Derivatives]([Link])

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Cheméo. 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]

  • ResearchGate. Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. [Link]

  • Uneyama, K. (2016) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(2), 29-38. [Link]

  • Stanetty, C. et al. (2024) Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Molecules, 29(5), 1121. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Baran, P. (2004) Pyridine Synthesis: Cliff Notes. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • ResearchGate. Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids. [Link]

  • Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. [Link]

  • ResearchGate. From Carboxylic Acids to the Trifluoromethyl Group Using BrF3. [Link]

  • ResearchGate. Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. [Link]

  • Smith, C. et al. (2021) Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. Angewandte Chemie International Edition, 60(18), 9965-9970. [Link]

  • Constantinescu, T. et al. (2011) SYNTHESES OF SUBSTITUTED 2-BROMOPYRIDINE ALDEHYDES. Heterocycles, 83(9), 1989-2002. [Link]

  • Pitart, J. et al. (2020) A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry, 18, 7063-7068. [Link]

  • Chemspace. 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Functionalization of 6-Bromo-4-(trifluoromethyl)picolinic acid

Executive Summary The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern drug discovery and agrochemical development. 6-Bromo-4-(trifluoromethyl)picolinic acid (CAS: 1060805-49-3) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern drug discovery and agrochemical development. 6-Bromo-4-(trifluoromethyl)picolinic acid (CAS: 1060805-49-3) is a premium building block that offers two distinct vectors for transition-metal-catalyzed carbon-carbon bond formation: the highly activated C6-Br bond and the C2-carboxylic acid moiety. This application note provides a comprehensive, causality-driven guide to navigating the chemoselectivity of this molecule, offering self-validating protocols for both Suzuki-Miyaura cross-coupling and advanced decarboxylative arylation.

Substrate Profiling & Mechanistic Causality

Understanding the intrinsic electronic environment of 6-bromo-4-(trifluoromethyl)picolinic acid is critical for rational reaction design:

  • C6-Br Activation (Oxidative Addition): The C-Br bond at the 6-position is exceptionally susceptible to oxidative addition by Pd(0) species. This hyper-reactivity is driven by the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the para-trifluoromethyl (-CF 3​ ) group, which significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Br bond[1].

  • C2-COOH Activation (Decarboxylative Coupling): Picolinic acids possess a unique capacity to undergo transition-metal-mediated decarboxylation. When subjected to high thermal energy and a Cu(I) co-catalyst, the C2-carboxylate extrudes CO 2​ to form a discrete nucleophilic metal-pyridyl intermediate, which can subsequently transmetalate to a Pd(II) center[2],[3].

  • The Chemoselectivity Challenge: Because the C6-Br bond is highly reactive, attempting a direct C2-decarboxylative coupling with an external aryl halide will result in uncontrolled oligomerization (the substrate acts as both the nucleophile and the electrophile). Therefore, sequential functionalization is mandatory: the C6-Br bond must be functionalized first at lower temperatures (e.g., 80 °C), preserving the C2-COOH group for subsequent high-temperature (130 °C) decarboxylative coupling[4].

Reaction Optimization & Quantitative Data

The following table summarizes the optimized parameters for orthogonal functionalization of the scaffold.

Reaction TypeTarget SiteCatalyst SystemBaseSolvent & TempExpected Yield
Suzuki-Miyaura C6 (C-Br bond)Pd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ (3.0 eq)Dioxane/H 2​ O, 80 °C75–90%
Buchwald-Hartwig C6 (C-Br bond)Pd 2​ (dba) 3​ / XantphosCs 2​ CO 3​ (3.0 eq)Toluene, 100 °C60–85%
Decarboxylative Arylation C2 (C-COOH)Pd(OAc) 2​ / Cu 2​ O / XPhosK 3​ PO 4​ (2.0 eq)DMF, 130 °C50–70%*

*Note: Decarboxylative arylation yields assume the C6-Br position has been previously substituted or protected to prevent polymerization.

Experimental Workflows (Self-Validating Protocols)

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C6

This protocol selectively arylates the C6 position while leaving the C2-carboxylic acid intact.

Causality Check: We utilize 3.0 equivalents of base. One equivalent is immediately consumed to deprotonate the picolinic acid (forming the soluble potassium carboxylate), the second activates the arylboronic acid for transmetalation, and the third acts as a necessary buffer to maintain alkaline conditions[1].

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add 6-bromo-4-(trifluoromethyl)picolinic acid (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), Pd(dppf)Cl 2​ (0.05 mmol, 5 mol%), and K 2​ CO 3​ (3.0 mmol, 3.0 eq).

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and deionized H 2​ O (1 mL). Sparge the biphasic mixture with Argon for 15 minutes.

    • Self-Validation: The solution should remain a clear red/orange. If the solution rapidly turns opaque black upon mild heating, the Pd(0) catalyst has oxidized and precipitated as "Pd black" due to insufficient degassing.

  • Execution: Heat the mixture to 80 °C under an inert atmosphere for 4–6 hours.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 1:1). Critical: You must add 1% glacial acetic acid to your TLC eluent. Without acetic acid, the carboxylic acid product will streak heavily on the silica plate, leading to false assumptions of incomplete reaction.

  • Workup & Isolation: Cool to room temperature. Dilute with water (10 mL) and wash with diethyl ether (10 mL) to remove organic impurities (the product remains in the aqueous layer as a potassium salt).

  • Acidification: Carefully add 1M HCl dropwise to the aqueous layer until the pH reaches 3.0.

    • Self-Validation: A distinct precipitate or cloudiness will form as the water-soluble carboxylate is protonated back to the neutral, organic-soluble picolinic acid. Extract with EtOAc (3 x 15 mL), dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Cu/Pd-Catalyzed Decarboxylative Arylation at C2

Once the C6 position is functionalized, the C2-carboxylic acid can be replaced with an aryl group via extrusion of CO 2​ [2].

Causality Check: Palladium alone cannot easily insert into the C-COOH bond. Cu 2​ O is required as a co-catalyst to mediate the decarboxylation step, forming a Cu-pyridyl species that subsequently transmetalates to the Pd(II)-aryl complex[3].

Step-by-Step Methodology:

  • Reaction Setup: In a pressure vial, combine the C6-functionalized picolinic acid (1.0 eq), an aryl bromide (1.5 eq), Pd(OAc) 2​ (5 mol%), Cu 2​ O (10 mol%), XPhos (10 mol%), and K 3​ PO 4​ (2.0 eq).

  • Solvent & Degassing: Add anhydrous DMF (0.2 M concentration). Degas via three freeze-pump-thaw cycles to ensure absolute removal of oxygen, which severely inhibits Cu(I) catalysis.

  • Execution: Seal the vial and heat to 130 °C for 16 hours.

    • Self-Validation: Upon reaching ~110 °C, micro-bubbling may be observed in the solvent. This is the physical extrusion of CO 2​ gas, confirming the activation of the decarboxylative pathway.

  • Workup: Cool the mixture, dilute with EtOAc, and filter through a pad of Celite to remove the insoluble copper and palladium salts. Wash the organic filtrate with 5% aqueous LiCl (to remove DMF), dry, and purify via flash chromatography.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle for the C6 Suzuki-Miyaura cross-coupling, highlighting the specific intermediate states of the palladium catalyst.

G Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Pd(II)-C6 Complex Pd0->OA 6-Br-4-CF3-Picolinic Acid TM Transmetalation Pd(II)-Aryl Complex OA->TM Aryl-B(OH)2 + Base RE Reductive Elimination C6-Functionalized Product TM->RE Halide Exchange RE->Pd0 Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling at the C6 position of the picolinic acid scaffold.

References

  • Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides National Institutes of Health (PubMed) / Journal of Organic Chemistry. URL:[Link][2]

  • Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid Chemical Communications (RSC Publishing). URL:[Link][3]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles Journal of the American Chemical Society (ACS Publications). URL:[Link][4]

Sources

Method

Application Note: High-Yield Esterification Protocols for 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic Acid

Introduction & Substrate Profiling 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 1060805-49-3) is a highly functionalized, electron-deficient picolinic acid derivative. Substrates of this class are frequent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Substrate Profiling

6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 1060805-49-3) is a highly functionalized, electron-deficient picolinic acid derivative. Substrates of this class are frequently utilized as key starting materials in the synthesis of complex heterocycles, such as fused bicyclic [1,2,4]-triazoles[1], and as ligands for organometallic anticancer complexes[2].

The presence of two strong electron-withdrawing groups (EWGs)—the trifluoromethyl (-CF3) group at the C4 position and the bromo (-Br) atom at the C6 position—significantly alters the electronic landscape of the pyridine ring. This electron deficiency makes standard esterification challenging, requiring carefully selected methodologies to ensure high yields and purity.

Mechanistic Rationale & Strategy Selection

Why Standard Fischer Esterification is Suboptimal: Traditional Fischer esterification (catalytic H2​SO4​ in refluxing methanol) relies on the nucleophilic attack of methanol on the protonated carbonyl carbon. However, the strongly electron-withdrawing -CF3 and -Br groups decrease the basicity of the carbonyl oxygen, making protonation difficult. Furthermore, the equilibrium-driven nature of the Fischer reaction often results in incomplete conversion for such deactivated substrates.

The Thionyl Chloride ( SOCl2​ ) Advantage: To overcome electronic deactivation, the conversion of the carboxylic acid to a highly electrophilic acid chloride intermediate using SOCl2​ is a highly effective method for picolinic acids, as supported by theoretical and synthetic studies on pyridine-carboxylic acids. This reaction is driven to completion by the evolution of sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ) gases, a well-documented mechanism for thionyl chloride-mediated esterifications that allows for robust one-pot procedures[3].

The Alkyl Halide (Base-Promoted) Alternative: For scenarios where generating HCl gas is undesirable (e.g., presence of acid-sensitive protecting groups elsewhere in a complex molecule), the base-promoted alkylation of the carboxylate salt using Methyl Iodide ( MeI ) and Potassium Carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF) provides a mild, orthogonal SN​2 approach.

Mechanistic Workflow

MechanisticWorkflow cluster_0 Phase 1: Acid Chloride Formation cluster_1 Phase 2: Esterification A 6-Bromo-4-(CF3)picolinic acid (Substrate) C Acyl Chlorosulfite Intermediate A->C Nucleophilic Attack B SOCl2 (Thionyl Chloride) B->C Reactant D Acid Chloride Intermediate C->D Chloride Displacement G1 SO2 + HCl (Gas Evolution) C->G1 Byproducts F Methyl 6-bromo-4-(CF3)picolinate (Target Ester) D->F Methanolysis G2 HCl (Gas Evolution) D->G2 Byproduct E Methanol (MeOH) (Solvent & Reactant) E->F Reactant

Mechanistic workflow of the SOCl2-mediated esterification of 6-bromo-4-(CF3)picolinic acid.

Experimental Protocols

Protocol A: SOCl2​ -Mediated Esterification (Recommended Gold Standard)

Scale: 10 mmol (2.70 g of substrate).

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and connect to a nitrogen manifold with a base scrubber (to neutralize HCl / SO2​ gas).

  • Dissolution: Suspend 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid (2.70 g, 10 mmol) in anhydrous methanol (25 mL) at 0 °C using an ice bath.

    • Causality: The substrate may not fully dissolve initially. Starting at 0 °C prevents violent exothermic reactions and uncontrolled gas evolution upon SOCl2​ addition.

  • Activation: Dropwise add Thionyl Chloride (1.45 mL, 20 mmol, 2.0 equiv) over 10 minutes.

    • Causality: Slow addition controls the exothermic generation of the acyl chlorosulfite intermediate and prevents solvent boil-over.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 3–4 hours.

    • Causality: Heat drives the collapse of the acyl chlorosulfite to the acid chloride and expels SO2​ / HCl gases, pushing the equilibrium strictly toward the methyl ester[3].

  • In-Process Validation: The reaction is self-indicating. The initial heterogeneous suspension will become a clear, homogeneous solution as the highly soluble acid chloride and subsequent ester are formed. Cessation of gas evolution (bubbling) indicates the completion of the acyl chlorosulfite collapse.

  • Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove excess methanol and residual SOCl2​ / HCl .

  • Neutralization & Isolation: Dissolve the crude residue in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO3​ (2 × 25 mL). Wash with brine (25 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure methyl ester.

    • Causality: Washing with NaHCO3​ neutralizes any residual HCl and extracts unreacted carboxylic acid into the aqueous layer, ensuring only the neutral ester remains in the organic phase.

Protocol B: Base-Promoted Alkylation (Mild Alternative)

Scale: 10 mmol (2.70 g of substrate).

  • Deprotonation: In a 100 mL round-bottom flask, dissolve the substrate (2.70 g, 10 mmol) in anhydrous DMF (20 mL). Add finely powdered K2​CO3​ (2.07 g, 15 mmol, 1.5 equiv). Stir at room temperature for 30 minutes.

    • Causality: Pre-stirring ensures complete deprotonation of the carboxylic acid to the more nucleophilic potassium carboxylate salt.

  • Alkylation: Add Methyl Iodide (0.93 mL, 15 mmol, 1.5 equiv) dropwise. (Caution: MeI is a volatile alkylating agent; handle strictly in a fume hood).

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

    • Causality: The SN​2 reaction proceeds smoothly at ambient temperature in a polar aprotic solvent like DMF, which leaves the carboxylate anion highly reactive (unsolvated).

  • In-Process Validation: The reaction progress can be visually validated by the precipitation of potassium iodide ( KI ) as a fine white byproduct as the alkylation proceeds, contrasting with the granular K2​CO3​ starting material.

  • Quenching & Extraction: Dilute the reaction with water (100 mL) to dissolve the inorganic salts and partition with Ethyl Acetate (3 × 30 mL).

  • Washing & Isolation: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL). Dry over Na2​SO4​ , filter, and concentrate.

    • Causality: Washing with 5% aqueous LiCl is highly effective at partitioning DMF into the aqueous layer, preventing solvent contamination in the final product.

Quantitative Data & Method Comparison

ParameterProtocol A ( SOCl2​ / MeOH)Protocol B ( MeI / K2​CO3​ )
Reaction Pathway Nucleophilic Acyl Substitution SN​2 Alkylation
Reactive Intermediate Acid ChlorideCarboxylate Anion
Temperature 0 °C to 65 °C (Reflux)20 °C (Room Temp)
Reaction Time 3 - 4 hours4 - 6 hours
Typical Yield 85 - 95%80 - 90%
Byproducts SO2​ (gas), HCl (gas) KI (solid), KHCO3​ (solid)
Scalability Excellent (Requires gas scrubbing)Good (Limited by MeI toxicity)

Analytical Characterization

  • TLC Monitoring: Use Hexanes/Ethyl Acetate (3:1). The starting carboxylic acid will remain at the baseline (Rf ≈ 0.0 - 0.1), while the methyl ester product will elute significantly higher (Rf ≈ 0.5 - 0.6).

  • 1H NMR (400 MHz, CDCl3​ ): Successful esterification is definitively confirmed by the appearance of a sharp, three-proton singlet integrating to the new methoxy group (- OCH3​ ) at approximately δ 3.95 - 4.05 ppm. The aromatic pyridine protons will appear as two distinct singlets (or finely coupled doublets) in the downfield region ( δ 7.8 - 8.5 ppm).

Sources

Application

Application of 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic Acid in Agrochemical Synthesis: From Scaffold Design to Late-Stage Functionalization

Document Type: Application Note & Synthetic Protocol Target Audience: Agrochemical Researchers, Medicinal Chemists, and Process Scientists Executive Summary & Mechanistic Rationale In the modern agrochemical industry, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Synthetic Protocol Target Audience: Agrochemical Researchers, Medicinal Chemists, and Process Scientists

Executive Summary & Mechanistic Rationale

In the modern agrochemical industry, the discovery of highly potent, environmentally benign herbicides is driven by the strategic assembly of privileged scaffolds. 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 1060805-49-3) has emerged as a cornerstone building block in the synthesis of next-generation synthetic auxin herbicides, specifically the arylpicolinate class .

As a Senior Application Scientist, I emphasize that the utility of this scaffold is not coincidental; it is the result of precise structure-activity relationship (SAR) engineering:

  • The Picolinic Acid Core: Acts as a structural mimic of natural plant auxins (e.g., indole-3-acetic acid), enabling binding to the TIR1/AFB family of auxin receptors.

  • The 4-Trifluoromethyl (CF₃) Group: The incorporation of the CF₃ motif serves a dual purpose. First, it significantly increases the lipophilicity (logP) of the molecule, enhancing cuticular penetration in plant tissues. Second, the strong electron-withdrawing nature and steric bulk of the CF₃ group block metabolic degradation by plant cytochrome P450 enzymes, extending the active half-life of the herbicide .

  • The 6-Bromo Handle: Unlike 6-chloro derivatives, the 6-bromo position is highly primed for oxidative addition. This allows for rapid, modular late-stage functionalization via Palladium-catalyzed cross-coupling, enabling the discovery of ultra-low use rate herbicides like halauxifen and florpyrauxifen .

Synthetic Divergence & Mechanism of Action

The true power of this scaffold lies in its synthetic divergence. By protecting the carboxylic acid and leveraging the 6-bromo position, researchers can generate massive libraries of 6-aryl or 6-heteroaryl picolinates.

SyntheticWorkflow A 6-Bromo-4-(CF3) picolinic acid (Scaffold) B Esterification (MeOH, H+) A->B C Methyl 6-bromo-4-(CF3) picolinate B->C D Suzuki Coupling (Ar-B(OH)2, Pd-cat) C->D Modular Diversification E 6-Aryl-4-(CF3) picolinate ester (Pro-herbicide) D->E F Hydrolysis (LiOH, H2O) E->F G 6-Aryl-4-(CF3) picolinic acid (Active Herbicide) F->G

Synthetic divergence of 6-bromo-4-(CF3)picolinic acid into arylpicolinate herbicides.

Once applied in the field, these arylpicolinates act as pro-herbicides. They penetrate the weed cuticle, undergo enzymatic cleavage to the free acid, and hyper-stimulate the auxin response pathway, leading to rapid plant death (epinasty).

MOA A 6-Aryl-4-(CF3)picolinate (Synthetic Auxin) B Plant Cell Entry & Ester Cleavage A->B C Binding to TIR1 / AFB5 Co-receptor Complex B->C D Ubiquitination of Aux/IAA Repressor Proteins C->D E Proteasomal Degradation (26S Proteasome) D->E F Derepression of Auxin Response Factors (ARFs) E->F G Uncontrolled Gene Expression & Epinasty (Weed Death) F->G

Mechanism of action for arylpicolinate synthetic auxins via the TIR1/AFB5 receptor pathway.

Data Presentation: Scaffold Optimization

The inclusion of the 4-CF₃ group and the optimization of the 6-position coupling conditions are critical for both field efficacy and manufacturing scalability.

Table 1: Physicochemical Impact of the 4-Position Substitution

Data summarizes the shift from classical auxins to modern arylpicolinates.

Substitution at C4Estimated LogPPlant P450 Metabolic Half-lifeTypical Field Use Rate (g ai/ha)
-H (Baseline Picolinate)~0.8< 2 hours> 1000
-Cl (1st Gen Auxins)~1.5> 24 hours100 – 200
-CF₃ (Modern Scaffold)~2.4> 72 hours10 – 30
Table 2: Optimization of Suzuki-Miyaura Coupling at the 6-Position

Causality: The electron-deficient nature of the CF₃-pyridine ring requires a catalyst with an optimal bite angle to facilitate reductive elimination.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
Pd(PPh₃)₄Na₂CO₃Toluene / H₂O9045%Sluggish oxidative addition; catalyst degradation.
Pd(OAc)₂ / SPhosK₃PO₄Toluene10072%Good conversion, but phosphine oxidation is a risk.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane / H₂O 80 94% Optimal bidentate bite angle; highly reproducible.

Self-Validating Experimental Protocols

The following protocols detail the transformation of the 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid scaffold into a functionalized arylpicolinate. Every step includes validation checkpoints to ensure systemic integrity .

Protocol 1: Scaffold Protection (Methyl Esterification)

Rationale: Free carboxylic acids can coordinate with Palladium catalysts, leading to catalyst poisoning or undesired decarboxylative cross-coupling at elevated temperatures. Masking the acid as a methyl ester prevents this and drastically improves solubility in ethereal solvents.

  • Reaction Setup: Suspend 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid (10.0 g, 37.0 mmol, 1.0 eq) in anhydrous methanol (100 mL) under a nitrogen atmosphere.

  • Catalysis: Slowly add concentrated sulfuric acid (2.0 mL, catalytic) dropwise at 0 °C.

  • Reflux: Heat the reaction mixture to 70 °C and stir for 12 hours.

  • Validation Checkpoint 1 (TLC): Spot the mixture on silica gel (Hexanes/EtOAc 7:3). The baseline starting material spot should be completely consumed, replaced by a high-Rf product spot.

  • Workup: Concentrate the mixture in vacuo to remove methanol. Partition the residue between ethyl acetate (150 mL) and saturated aqueous NaHCO₃ (100 mL). Extract, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation Checkpoint 2 (LC-MS): Confirm the product mass. Expected signal:[M+H]⁺ m/z 284.0 / 286.0 (characteristic 1:1 bromine isotope doublet).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: The 6-bromo group is highly activated by the electron-withdrawing nitrogen and the para-CF₃ group. Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis geometry on the Palladium intermediate, accelerating the reductive elimination of sterically hindered 6-aryl groups.

  • Reagent Assembly: In a Schlenk flask, combine Methyl 6-bromo-4-(trifluoromethyl)picolinate (5.0 g, 17.6 mmol, 1.0 eq), the desired arylboronic acid (21.1 mmol, 1.2 eq), and K₂CO₃ (4.86 g, 35.2 mmol, 2.0 eq).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 50 mL). Sparge the solution with nitrogen for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.64 g, 0.88 mmol, 0.05 eq). The biphasic Dioxane/H₂O system ensures solubility of both the organic substrates and the inorganic base.

  • Heating: Heat the mixture to 80 °C for 6 hours.

  • Validation Checkpoint 3 (Visual & LC-MS): The reaction mixture will turn from red/orange to black (Pd black precipitation) upon completion. LC-MS must show the disappearance of the isotopic bromine doublet and the appearance of the coupled product mass.

  • Purification: Filter through a pad of Celite to remove the catalyst. Extract the filtrate with EtOAc, dry, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pro-herbicide ester.

Protocol 3: Ester Saponification to the Active Herbicide

Rationale: While the ester is formulated for agricultural application (to improve leaf surface penetration), in vitro target-based assays (e.g., TIR1/AFB5 binding affinity tests) require the free acid. LiOH is used over NaOH to provide mild hydrolysis, preventing nucleophilic aromatic substitution (SₙAr) at the highly electrophilic C4 or C6 positions of the pyridine ring.

  • Hydrolysis: Dissolve the 6-aryl-4-(trifluoromethyl)picolinate ester (10.0 mmol, 1.0 eq) in THF/H₂O (3:1 v/v, 40 mL).

  • Base Addition: Add LiOH·H₂O (0.84 g, 20.0 mmol, 2.0 eq) and stir at room temperature for 4 hours.

  • Validation Checkpoint 4 (NMR): Take a reaction aliquot, perform a mini-workup, and run a ¹H-NMR. The sharp singlet at ~3.9 ppm (methyl ester protons) must be completely absent.

  • Isolation: Remove THF in vacuo. Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 1M HCl. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the active herbicidal free acid.

References

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry (2022). Available at:[Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science (2021). Available at:[Link]

  • Rinskor™ active product carbon footprint: Arylpicolinate Herbicide Profile. Corteva Agriscience (2023). Available at:[Link]

  • Design, Synthesis, and Herbicidal Evaluation of Novel Synthetic Auxin Herbicides. Journal of Agricultural and Food Chemistry (2025). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic Acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing heavily functionalized pyridine building blocks like 6-bromo-4-(trifluoromethyl)pyridine-2-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing heavily functionalized pyridine building blocks like 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid presents unique challenges. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group drastically alters the electronic landscape of the pyridine ring, making it susceptible to side reactions, ring degradation, and poor metalation kinetics.

This guide provides field-proven troubleshooting strategies, causality-driven protocols, and quantitative comparisons for the two most viable synthetic pathways: Route A (Permanganate Oxidation) and Route B (Halogen-Metal Exchange) .

Section 1: Route A - Permanganate Oxidation Pathway

Target Precursor: 6-bromo-2-methyl-4-(trifluoromethyl)pyridine

Q1: Why is my yield consistently below 40% when oxidizing the 2-methyl precursor with KMnO₄?

A1: Low yields in this classical oxidation route typically stem from two distinct mechanistic failures: oxidative ring cleavage and product adsorption .

  • Causality of Cleavage: The -CF₃ group withdraws electron density from the pyridine core. If potassium permanganate is added too rapidly, the localized high concentration of the oxidant—coupled with the exothermic thermal spike—will oxidatively cleave the electron-deficient heteroaryl ring rather than selectively oxidizing the methyl group.

  • Causality of Adsorption: Pyridine-2-carboxylic acids (picolinic acids) are excellent bidentate chelators. As the reaction generates bulk manganese dioxide (MnO₂) waste, a significant percentage of your product becomes strongly adsorbed to the porous MnO₂ cake. Failing to aggressively wash this cake results in massive yield losses.

To mitigate this, we adapt the foundational [1], optimizing for the electronic fragility of the CF₃-pyridine core.

Optimized Protocol: Step-by-Step KMnO₄ Oxidation

This protocol is designed as a self-validating system to ensure process control at every step.

  • Substrate Suspension: Suspend 6-bromo-2-methyl-4-(trifluoromethyl)pyridine (1.0 eq) in deionized water (22 volumes relative to substrate mass).

    • Causality: A high dilution factor prevents the reaction from stalling and mitigates localized oxidative hotspots.

  • Controlled Oxidation: Heat the suspension to 75°C. Add KMnO₄ (2.5 eq) in 5 equal portions over 1.5 hours, waiting for the purple color to fade to brown before each subsequent addition.

    • Causality: Batch addition strictly controls the kinetics, preventing thermal runaway and preserving the heteroaryl core.

    • Self-Validation Checkpoint: The reaction is complete when the final portion's purple color entirely dissipates into a dark brown MnO₂ suspension. Spotting the aqueous layer on a silica TLC plate (UV active) must show the complete disappearance of the starting material.

  • Hot Filtration: Filter the boiling reaction mixture through a tight pad of Celite to remove the MnO₂.

  • Cake Washing (Critical): Wash the MnO₂ filter cake with boiling water (3 × 5 volumes).

    • Causality: The extreme heat provides the activation energy required to break the chelation bonds between the picolinic acid product and the MnO₂ matrix, desorbing the product into the filtrate.

  • Isoelectric Precipitation: Concentrate the combined aqueous filtrates under reduced pressure to one-third of the original volume. Cool to 20°C and carefully adjust the pH to 2.5 using 30% HCl.

    • Causality: pH 2.5 corresponds to the isoelectric point of this specific amphoteric pyridine-2-carboxylic acid. This eliminates the molecule's net charge, minimizing its aqueous solubility and maximizing crystalline precipitation.

    • Self-Validation Checkpoint: A thick, off-white precipitate will crash out immediately as the pH crosses 3.0 down to 2.5.

Section 2: Route B - Halogen-Metal Exchange Pathway

Target Precursor: 2,6-dibromo-4-(trifluoromethyl)pyridine

Q2: When performing halogen-metal exchange with n-BuLi, I observe significant Wurtz-Fittig dimerization and poor CO₂ quenching. How can I improve regioselectivity and yield?

A2: Traditional organolithium reagents (like n-BuLi) are highly basic and highly reactive. When applied to a highly electrophilic substrate like 2,6-dibromo-4-(trifluoromethyl)pyridine, n-BuLi frequently triggers Chichibabin-type nucleophilic addition to the ring or causes Wurtz-Fittig homocoupling (dimerization) due to localized exothermic spikes.

To resolve this, you must transition to a kinetically controlled Turbo-Grignard reagent (i-PrMgCl·LiCl) . As demonstrated by [2], the addition of LiCl breaks up the unreactive polymeric aggregates of standard Grignard reagents. This drastically increases the kinetic basicity of the isopropyl carbanion, allowing for rapid, clean Br/Mg exchange at mild cryogenic temperatures (-40°C) without the destructive nucleophilicity of n-BuLi.

Optimized Protocol: Step-by-Step Turbo-Grignard Metalation
  • Anhydrous Setup: Dissolve 2,6-dibromo-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF (10 volumes) under a strict Argon atmosphere. Cool the solution to -40°C.

    • Causality: While Turbo-Grignards tolerate higher temperatures than organolithiums, maintaining -40°C entirely suppresses any potential nucleophilic attack of the isopropyl group on the highly electrophilic CF₃-substituted ring.

  • Halogen-Metal Exchange: Add i-PrMgCl·LiCl (1.1 eq, 1.3 M in THF) dropwise over 20 minutes. Stir at -40°C for 1 hour.

    • Causality: The mono-metalation is statistically favored. The steric bulk of the resulting magnesium complex prevents the second bromine from exchanging.

    • Self-Validation Checkpoint: Before proceeding, extract a 0.1 mL aliquot, quench it into 1 mL of saturated NH₄Cl, and analyze the organic layer via GC-MS. The presence of 2-bromo-4-(trifluoromethyl)pyridine (the protonated intermediate) and the absence of the dibromo starting material confirms 100% successful Br/Mg exchange.

  • Electrophilic Quench: Bubble rigorously dried CO₂ gas through the solution (or pour the reaction mixture directly onto a large excess of crushed dry ice). Stir for 30 minutes as the mixture warms to room temperature.

    • Causality: Using a massive excess of CO₂ prevents the newly formed carboxylate from acting as a nucleophile and attacking unquenched Grignard intermediate (which would form a ketone byproduct).

  • Workup: Quench the reaction with 1M HCl until the aqueous phase reaches pH 2. Extract with Ethyl Acetate (3 × 10 volumes), dry over Na₂SO₄, and concentrate to yield the crude acid. Recrystallize from toluene/heptane.

Section 3: Quantitative Data & Yield Comparison

To assist in route selection for scale-up, the following table summarizes the empirical performance metrics of both pathways.

ParameterRoute A: KMnO₄ OxidationRoute B: Turbo-Grignard + CO₂
Typical Isolated Yield 45% - 60%80% - 92%
Reaction Temperature 75°C to 85°C-40°C to 25°C
Reaction Time 3 - 5 hours2 - 3 hours
Major Byproducts Ring degradation products, unreacted SMDimerization (trace), debrominated SM
Scalability High (but generates bulk MnO₂ waste)Medium (requires cryogenic control & anhydrous conditions)
Reagent Cost LowHigh

Section 4: Synthetic Workflows

SynthesisWorkflow StartA 6-bromo-2-methyl-4-(CF3)pyridine Oxidation KMnO4 Oxidation (H2O, 80°C) StartA->Oxidation Route A Filter Hot Filtration (Remove MnO2) Oxidation->Filter Acidify Acidify & Crystallize (pH 2.5) Filter->Acidify Product 6-bromo-4-(CF3)pyridine-2-carboxylic acid Acidify->Product StartB 2,6-dibromo-4-(CF3)pyridine Exchange Br/Mg Exchange (i-PrMgCl·LiCl, -40°C) StartB->Exchange Route B Quench CO2 Quench (Dry Ice) Exchange->Quench Workup Aqueous Workup & Acidification Quench->Workup Workup->Product

Figure 1: Comparative synthetic workflows for 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid.

Section 5: References

  • Title: Picolinic Acid Hydrochloride (Oxidation of 2-methylpyridine) Source: Organic Syntheses, Coll. Vol. 3, p.740 (1955); Vol. 20, p.79 (1940). URL: [Link]

  • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides Source: Angewandte Chemie International Edition, 2004, 43, 3333-3336. URL: [Link]

Optimization

Technical Support Center: Synthesis of 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid

Welcome to the technical support center for the synthesis of 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of this synthesis.

Introduction

The synthesis of 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid is a critical process for the development of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group, a bromine atom, and a carboxylic acid on the pyridine ring makes it a valuable and versatile building block. However, the synthesis can be prone to several side reactions that can impact yield and purity. This guide provides a comprehensive overview of the common synthetic route and practical solutions to overcome potential obstacles.

A prevalent and effective method for synthesizing 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid involves the regioselective lithiation of 2,6-dibromo-4-(trifluoromethyl)pyridine followed by carboxylation. This approach offers a direct route to the desired product but requires careful control of reaction conditions to minimize the formation of byproducts.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid.

Lithiation Step

Question 1: Low or no conversion of the starting material, 2,6-dibromo-4-(trifluoromethyl)pyridine, is observed during the lithiation step. What are the possible causes and solutions?

Answer:

Low or no conversion during the lithiation step is a common issue, often stemming from the deactivation of the organolithium reagent or suboptimal reaction conditions. Here's a breakdown of potential causes and their remedies:

  • Moisture and Air Sensitivity: Organolithium reagents like n-butyllithium (n-BuLi) are extremely sensitive to moisture and air. Any trace of water or oxygen will consume the reagent, leading to incomplete or failed reactions.

    • Solution: Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas (argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. All additions should be performed under a positive pressure of inert gas using syringe techniques.

  • Inactive n-Butyllithium: The concentration of commercially available n-BuLi can decrease over time due to gradual decomposition.

    • Solution: It is crucial to titrate the n-BuLi solution before use to determine its exact molarity. A fresh bottle of the reagent is recommended for critical reactions.[1]

  • Insufficiently Low Temperature: The lithium-halogen exchange is a very fast reaction, but side reactions can occur at higher temperatures.

    • Solution: Maintain the reaction temperature at or below -78 °C (a dry ice/acetone bath is recommended) during the addition of n-BuLi. Use a calibrated low-temperature thermometer to monitor the internal reaction temperature.

Question 2: The lithiation reaction results in a mixture of regioisomers, with the lithium being introduced at the 6-position as well as the desired 2-position. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in the lithiation of di-substituted pyridines can be challenging. The directing effect of the substituents and the reaction conditions play a crucial role.

  • Kinetic vs. Thermodynamic Control: At very low temperatures (-78 °C or lower), the reaction is under kinetic control, and the deprotonation or lithium-halogen exchange is more likely to occur at the most sterically accessible and electronically favored position. The bromine at the 2-position is generally more reactive towards lithium-halogen exchange than the one at the 6-position due to the influence of the pyridine nitrogen.

    • Solution: Ensure the reaction is carried out at a consistently low temperature (-78 °C). Slow, dropwise addition of the n-butyllithium solution can also improve selectivity by maintaining a low concentration of the organolithium reagent in the reaction mixture.

  • "Halogen Dance" Rearrangement: In some cases, the initially formed lithiated species can rearrange to a more thermodynamically stable isomer, a phenomenon known as "halogen dance".[2]

    • Solution: Trapping the initially formed organolithium intermediate with the electrophile (in this case, CO2) as quickly as possible after its formation can minimize the chance of rearrangement. This means adding the carbon dioxide source immediately after the addition of n-BuLi is complete.

Carboxylation Step

Question 3: After quenching the reaction with carbon dioxide, the yield of the desired carboxylic acid is low, and a significant amount of the protonated starting material (2-bromo-4-(trifluoromethyl)pyridine) is recovered.

Answer:

This issue points to an inefficient carboxylation step. Several factors can contribute to this problem:

  • Inefficient Quenching with CO2: The method of introducing carbon dioxide is critical. Simply bubbling CO2 gas through the solution can be inefficient, especially on a larger scale.

    • Solution: A more effective method is to pour the reaction mixture onto a large excess of freshly crushed dry ice. This provides a large surface area for the reaction and ensures rapid and complete carboxylation. Alternatively, a slurry of dry ice in an anhydrous solvent can be prepared and the reaction mixture added to it.

  • Reaction with Bicarbonate: If the reaction is quenched with an aqueous solution of a bicarbonate salt, the organolithium species can be protonated by water before it reacts with the bicarbonate.

    • Solution: It is preferable to use solid carbon dioxide (dry ice) for the quench.

Question 4: Besides the desired product, a significant amount of a symmetrical byproduct, 4,4'-bis(trifluoromethyl)-2,2'-bipyridine-6,6'-dicarboxylic acid, is formed.

Answer:

The formation of this dimeric byproduct suggests a Wurtz-type coupling reaction between the lithiated intermediate and the starting material.

  • Cause: This side reaction can occur if there is a localized high concentration of the organolithium reagent or if the temperature is allowed to rise, promoting the coupling reaction.

    • Solution:

      • Slow Addition: Add the n-butyllithium solution very slowly and dropwise to the solution of 2,6-dibromo-4-(trifluoromethyl)pyridine to maintain a low concentration of the lithiated species.

      • Good Stirring: Ensure efficient stirring throughout the addition to prevent localized "hot spots."

      • Strict Temperature Control: Maintain the temperature at -78 °C or below during the entire process.

Experimental Protocols

Synthesis of 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid

This protocol is based on a general procedure for the regioselective lithiation and carboxylation of dihalopyridines.[3]

Materials:

  • 2,6-Dibromo-4-(trifluoromethyl)pyridine

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes, titrated)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 2,6-dibromo-4-(trifluoromethyl)pyridine (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous diethyl ether or THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.0-1.1 eq) in hexanes dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Carboxylation: In a separate beaker, crush a large excess of dry ice. Carefully and quickly pour the reaction mixture onto the crushed dry ice with vigorous stirring.

  • Quenching and Work-up: Allow the mixture to warm to room temperature. Add water and then acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

ParameterRecommended ConditionPotential Issue if Deviated
Temperature -78 °CDecreased regioselectivity, formation of byproducts
Solvent Anhydrous Ether or THFReaction with n-BuLi, low yield
n-BuLi Equivalents 1.0 - 1.1Incomplete reaction or side reactions
CO2 Quench Crushed Dry IceIncomplete carboxylation, protonation of intermediate

Visualization of Key Processes

Reaction Workflow

G cluster_0 Synthesis of 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid A 2,6-Dibromo-4- (trifluoromethyl)pyridine B Regioselective Lithiation (n-BuLi, -78 °C) A->B Step 1 C 2-Lithio-6-bromo-4- (trifluoromethyl)pyridine B->C D Carboxylation (CO2 (s)) C->D Step 2 E 6-Bromo-4-(trifluoromethyl)pyridine- 2-carboxylic acid D->E

Caption: Synthetic workflow for the target molecule.

Troubleshooting Decision Tree: Low Yield

G cluster_1 Troubleshooting Low Yield Start Low Yield of Carboxylic Acid Check_SM Check for unreacted starting material Start->Check_SM SM_Present Significant Starting Material Remaining? Check_SM->SM_Present Troubleshoot_Lithiation Troubleshoot Lithiation: - Check n-BuLi titration - Ensure anhydrous conditions - Verify temperature SM_Present->Troubleshoot_Lithiation Yes No_SM Minimal Starting Material Remaining SM_Present->No_SM No Check_Protonated Check for protonated side product (2-bromo-4- (trifluoromethyl)pyridine) No_SM->Check_Protonated Protonated_Present Protonated Side Product Present? Check_Protonated->Protonated_Present Troubleshoot_Carboxylation Troubleshoot Carboxylation: - Use excess crushed dry ice - Ensure rapid quench Protonated_Present->Troubleshoot_Carboxylation Yes Other_Byproducts Analyze for other byproducts (e.g., dimer) Protonated_Present->Other_Byproducts No

Caption: Decision tree for troubleshooting low product yield.

References

  • Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ACS Publications. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

  • Preparation method of 6-bromine-2-pyridine methyl formate.
  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Publishing. [Link]

  • Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates.
  • 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid — Chemical Substance Information. ECHA. [Link]

  • Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1 ...
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. LOCKSS. [Link]

  • Lithiations Not Working : r/Chempros. Reddit. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab. [Link]

Sources

Troubleshooting

solvent effects on the reactivity of 6-bromo-4-(trifluoromethyl)picolinic acid

Prepared by the Office of the Senior Application Scientist Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 6-bromo-4-(trifluoromethyl)picolinic...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 6-bromo-4-(trifluoromethyl)picolinic acid (CAS 1060810-68-5). This document addresses common challenges and questions regarding the impact of solvent systems on the reactivity and handling of this versatile building block. Our goal is to provide you with the in-depth, field-proven insights necessary to optimize your experimental outcomes.

Introduction: The Critical Role of the Solvent

6-Bromo-4-(trifluoromethyl)picolinic acid is a key intermediate characterized by three distinct functional regions: an electron-deficient pyridine ring, a reactive carbon-bromine bond primed for cross-coupling, and a nucleophilic carboxylic acid. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the C-Br bond, making it an excellent substrate for reactions like Suzuki-Miyaura cross-coupling.

However, the success of any transformation involving this molecule is profoundly dependent on the choice of solvent. The solvent does not merely act as a passive medium; it actively influences reagent solubility, catalyst stability and activity, reaction rates, and even the chemoselectivity of the process.[1][2][3] This guide is designed to help you navigate these complexities and troubleshoot common solvent-related issues.

Troubleshooting Guide

This section addresses specific problems encountered during experimentation, focusing on the underlying solvent-related causes and providing actionable solutions.

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling

You are attempting to couple 6-bromo-4-(trifluoromethyl)picolinic acid with an arylboronic acid and observe poor conversion to the desired biaryl product.

Potential Cause A: Poor Solubility of Reagents

The picolinic acid starting material and the inorganic base (e.g., K₂CO₃, Cs₂CO₃) often have mismatched solubility profiles in common organic solvents. The deprotonated carboxylate salt, formed in situ, may not be sufficiently soluble in nonpolar solvents like toluene, while the boronic acid may be unstable or poorly soluble in highly aqueous systems.

Solutions:

  • Employ a Biphasic Solvent System: A mixture of an organic solvent with water is often effective.[4] The organic phase solubilizes the aryl halide and boronic acid, while the aqueous phase dissolves the base and facilitates the transmetalation step.

    • Recommended Starting Point: Dioxane/Water (4:1) or Toluene/Water (10:1).[5]

  • Switch to a More Polar Aprotic Solvent: Solvents like DMF (Dimethylformamide) or DMAc (Dimethylacetamide) can often dissolve all components, creating a homogeneous reaction mixture.[6]

    • Caution: These solvents are more difficult to remove and must be rigorously dried, as water content can promote unwanted side reactions like protodeboronation of the boronic acid.[4]

  • Consider Phase-Transfer Catalysis: In biphasic systems, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the base or boronate salt into the organic phase, accelerating the reaction.[5]

Potential Cause B: Solvent-Mediated Catalyst Deactivation

The pyridine nitrogen in the starting material can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[7] Certain solvents can either exacerbate or mitigate this effect.

Solutions:

  • Avoid Strongly Coordinating Solvents (If Possible): While effective for solubility, solvents like DMF or acetonitrile can sometimes compete with ligands for binding sites on the palladium center, altering the catalytic cycle.[2] If catalyst deactivation is suspected, switching to a less coordinating solvent like dioxane or THF may be beneficial.

  • Ensure Rigorous Degassing: Oxygen is a known poison for the active Pd(0) catalyst.[4][7] Solvents must be thoroughly degassed before use. The freeze-pump-thaw method (at least three cycles) is highly recommended for sensitive reactions.[5] Failure to maintain an inert atmosphere can lead to catalyst oxidation and the formation of homocoupling byproducts.[4]

Potential Cause C: Solvent-Promoted Side Reactions

The solvent can influence the prevalence of side reactions, primarily hydrodehalogenation (replacement of the bromine with a hydrogen) and protodeboronation.

Solutions:

  • Minimize Hydrodehalogenation: This side reaction occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.[7]

    • Solvent Choice: While some solvents can act as hydride sources, impurities are a more common culprit. Using high-purity, dry solvents is critical.

    • Base Selection: Using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases that can promote this pathway.[7]

  • Suppress Protodeboronation: This is the hydrolysis of the boronic acid.[4]

    • Solvent System: If this is a major issue, switching to anhydrous conditions with a solvent like dry DMF or dioxane is recommended.[4]

    • Reagent Choice: Using more stable boronic esters (e.g., pinacol esters) instead of boronic acids can significantly reduce this side reaction.[4]

Troubleshooting Workflow for Low Yield

The following decision tree can guide your troubleshooting process for Suzuki-Miyaura reactions.

G start Low Yield in Suzuki Coupling check_solubility Are all reagents soluble? (Visually inspect mixture) start->check_solubility solubility_no No check_solubility->solubility_no No solubility_yes Yes / Mostly check_solubility->solubility_yes Yes solution_solubility Action: Change solvent system. 1. Try Dioxane/Water or Toluene/Water. 2. Try polar aprotic (DMF, DMAc). 3. Add Phase-Transfer Catalyst. solubility_no->solution_solubility check_deactivation Is catalyst deactivation suspected? (e.g., reaction stalls, black precipitate) solubility_yes->check_deactivation deactivation_yes Yes check_deactivation->deactivation_yes Yes deactivation_no No check_deactivation->deactivation_no No solution_deactivation Action: Optimize conditions. 1. Ensure rigorous solvent degassing. 2. Switch to less coordinating solvent (e.g., Dioxane, THF). 3. Screen different Pd catalysts/ligands. deactivation_yes->solution_deactivation check_side_products Are side products observed? (e.g., debrominated SM, boronic acid homocoupling) deactivation_no->check_side_products side_products_yes Yes check_side_products->side_products_yes Yes solution_side_products Action: Minimize side reactions. 1. Use anhydrous solvents. 2. Use boronic esters instead of acids. 3. Switch to a milder base (e.g., K3PO4). side_products_yes->solution_side_products

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Issue 2: Difficulty with Esterification or Amidation Reactions

Attempts to directly convert the carboxylic acid to an ester or amide result in low yields or decomposition.

Potential Cause A: Poor Activation of the Carboxylic Acid

Standard acid-catalyzed esterification (Fischer esterification) may be low-yielding due to the electron-withdrawing effects on the pyridine ring, deactivating the carbonyl group towards nucleophilic attack.

Solutions:

  • Use a Coupling Agent: Employ standard peptide coupling reagents (e.g., HATU, HOBt/EDC) in a suitable aprotic solvent like DMF or Dichloromethane (DCM). This is highly effective for amide bond formation.

  • Convert to an Acid Chloride: Activate the carboxylic acid by converting it to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically performed in a non-protic solvent like DCM or Toluene, often with a catalytic amount of DMF. The resulting acid chloride can then be reacted with the desired alcohol or amine.

Potential Cause B: Solvent Incompatibility with Reagents

The choice of solvent must be compatible with both the starting material and the reagents used for activation and coupling.

Solutions:

  • For Acid Chloride Formation: Use inert, non-nucleophilic solvents. Avoid alcohols or water, which would react with the thionyl chloride and the acid chloride product.

  • For Coupling Reactions: Polar aprotic solvents like DMF, NMP, or THF are generally good choices as they can dissolve the picolinic acid, the coupling agents, and the amine/alcohol nucleophile.[8] Ensure the solvent is dry to prevent hydrolysis of activated intermediates.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent screen for a Suzuki-Miyaura coupling with this substrate?

A1: A robust solvent screen is crucial. We recommend screening a diverse set of conditions to quickly identify a promising system.

Solvent SystemBaseTemperature (°C)Key Considerations
1,4-Dioxane / H₂O (4:1)K₂CO₃80-100Excellent general starting point; good solubility for many organics.[4]
Toluene / EtOH / H₂OK₃PO₄80-100Can be effective for challenging substrates; ethanol can improve solubility.
THF / H₂O (3:1)Cs₂CO₃65-70Milder temperature due to THF's low boiling point; THF is a good solvent but viscosity can be an issue.[1]
DMF (anhydrous)K₃PO₄100-120Homogeneous conditions, good for poorly soluble reagents. Requires rigorous drying.[6]
2-MeTHF / H₂O (4:1)K₂CO₃80-100A greener, often higher-boiling alternative to THF.

Q2: Do I need to protect the carboxylic acid group before performing a cross-coupling reaction?

A2: Not always. In many cases, the reaction can be performed on the free acid. The inorganic base used in the coupling reaction will deprotonate the carboxylic acid to form a carboxylate salt. This negatively charged species is generally compatible with the Pd-catalyzed cycle. However, you should consider protecting it (e.g., as a methyl or ethyl ester) if:

  • You are experiencing significant solubility issues in your desired solvent system. The ester is more lipophilic and will be more soluble in less polar organic solvents.

  • You observe decarboxylation as a side reaction at high temperatures.

  • Your downstream synthetic steps require the ester functionality.

Q3: My reaction works, but purification is difficult due to residual polar aprotic solvent (DMF/DMAc). What can I do?

A3: Removing high-boiling polar solvents is a common challenge.

  • Aqueous Washes: After the reaction, dilute the mixture with a water-immiscible solvent like Ethyl Acetate (EtOAc) or Toluene. Wash the organic layer multiple times with water, followed by a brine wash. This will extract the majority of the DMF into the aqueous layers.

  • Azeotropic Removal: For trace amounts, co-evaporation with a solvent like heptane or toluene on a rotary evaporator can be effective.

  • Lyophilization: If your product is non-volatile and stable, lyophilization (freeze-drying) from a water/dioxane mixture can effectively remove residual DMF.

Q4: How does the trifluoromethyl group affect solvent choice and reactivity?

A4: The -CF₃ group is a powerful electron-withdrawing group.

  • Reactivity: It makes the C-Br bond more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst. This is generally favorable and can allow for milder reaction conditions compared to more electron-rich bromopyridines.

  • Solubility: The fluorine atoms increase the compound's lipophilicity, which can improve solubility in some organic solvents compared to the non-fluorinated analogue. However, the overall solubility is still dominated by the polar picolinic acid moiety.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the coupling of 6-bromo-4-(trifluoromethyl)picolinic acid with a generic arylboronic acid.[9]

G cluster_0 Vessel Preparation cluster_1 Atmosphere Control cluster_2 Reaction Execution cluster_3 Work-up a 1. Add solids to Schlenk tube: - Picolinic Acid (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K2CO3, 2.0 eq) - Pd Catalyst/Ligand b 2. Seal vessel with septum a->b c 3. Evacuate & backfill with Argon (3x cycles) b->c d 4. Add degassed solvent(s) via syringe c->d e 5. Heat to desired temp (e.g., 90 °C) with vigorous stirring d->e f 6. Monitor reaction by TLC or LC-MS e->f g 7. Cool, dilute with EtOAc & water f->g h 8. Acidify aqueous layer (e.g., 1M HCl) to pH 3-4 g->h i 9. Extract with organic solvent, dry, & concentrate h->i j 10. Purify by column chromatography or recrystallization i->j

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reagent Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 6-bromo-4-(trifluoromethyl)picolinic acid (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

  • Inert Atmosphere: Seal the tube with a rubber septum, then carefully evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for at least 30 minutes. Add the required volume of this solvent mixture to the Schlenk tube via syringe.

  • Reaction: Place the sealed tube in a pre-heated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. The product, being a carboxylic acid, may be in the aqueous layer as a salt. Acidify the aqueous layer with 1M HCl to a pH of ~3-4, which will protonate the product and allow it to be extracted into an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.

References
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Benchchem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
  • Benchchem. (n.d.). Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions.
  • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • MDPI. (2013, March 25). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?
  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid.
  • A Selective Single Step Amidation of Polyfluoroarenes. (n.d.). PMC.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern pharmaceutical and materials science research, the structural integrity and purity of novel chemical entiti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and materials science research, the structural integrity and purity of novel chemical entities are paramount. 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 1060805-49-3) is a highly functionalized heterocyclic building block, valuable in the synthesis of complex molecules due to its unique electronic and steric properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone analytical technique for the unambiguous structural elucidation and quality control of such compounds.[1]

This guide provides an in-depth, experience-driven approach to the ¹H NMR analysis of this specific molecule. We will move beyond a simple data report to explain the causal relationships between the molecular structure and the resulting spectrum, offering a self-validating protocol and a robust framework for interpretation that empowers researchers to confidently assess their samples.

Section 1: Predicted ¹H NMR Spectral Characteristics

The ¹H NMR spectrum of a molecule is a direct reflection of its electronic environment. The structure of 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid contains three distinct types of protons, each providing a unique signal.

  • Aromatic Protons (H3 & H5): The pyridine ring is an electron-deficient aromatic system, which inherently shifts its proton signals downfield compared to benzene.[1] This effect is dramatically amplified by the presence of three powerful electron-withdrawing groups: the carboxylic acid at C2, the trifluoromethyl group at C4, and the bromine atom at C6. Consequently, the two remaining ring protons, H3 and H5, are expected to be significantly deshielded and resonate in the far downfield region of the aromatic spectrum.

  • Spin-Spin Coupling: The H3 and H5 protons are positioned meta to each other. This spatial relationship results in a small through-bond coupling (⁴J-coupling). The typical magnitude for a meta coupling in a pyridine ring is between 1-3 Hz.[1] This will cause the signals for H3 and H5 to appear as very narrow doublets or potentially as singlets if the resolution is insufficient to resolve the small coupling. Furthermore, long-range coupling to the ¹⁹F nuclei of the CF₃ group could introduce additional fine splitting, potentially resulting in narrow multiplets.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is acidic and highly exchangeable. Its chemical shift is sensitive to solvent, concentration, and temperature.[2] In a hydrogen-bond-accepting solvent like DMSO-d₆, this proton's signal is stabilized, typically appearing as a broad singlet at a very downfield chemical shift, often exceeding 10 ppm.

Section 2: Detailed Experimental Protocol for High-Fidelity Data Acquisition

The quality of an NMR spectrum is fundamentally dependent on a meticulous experimental approach. The following protocol is designed to yield a high-resolution, interpretable spectrum for 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing cluster_interp Analysis A Weigh 5-10 mg of sample B Dissolve in ~0.7 mL DMSO-d6 A->B C Transfer to 5 mm NMR tube B->C D Insert sample & lock on solvent signal C->D E Shim magnet for homogeneity D->E F Set acquisition parameters (Pulse Angle, Delay, Scans) E->F G Acquire Free Induction Decay (FID) F->G H Fourier Transform (FID -> Spectrum) G->H I Phase Correction H->I J Baseline Correction & Calibration I->J K Integration of signals J->K L Assign signals & interpret data K->L

Caption: Workflow for ¹H NMR Spectral Analysis.

Step-by-Step Methodology
  • Materials and Equipment:

    • 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid sample

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

    • High-quality 5 mm NMR tubes

    • Pipettes and vials

    • NMR Spectrometer (400 MHz or higher is recommended for optimal resolution)[3]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆. The choice of DMSO-d₆ is critical for carboxylic acids as it forms hydrogen bonds with the acidic proton, slowing its exchange rate and allowing for its clear observation.[3]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.

    • Transfer the clear solution into an NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Locking: Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

    • Shimming: Shim the magnetic field to maximize its homogeneity across the sample. The goal is to obtain a narrow, symmetrical peak shape for the residual solvent signal, which indicates a well-shimmed magnet and leads to higher resolution spectra.

    • Set Acquisition Parameters:

      • Pulse Angle: A 30-45 degree pulse angle is a good compromise between signal intensity and experiment time.

      • Acquisition Time: Set to 2-4 seconds to ensure the Free Induction Decay (FID) has sufficiently decayed.

      • Relaxation Delay (d1): Use a delay of 2-5 seconds. This allows the protons to return to their equilibrium state before the next pulse, which is important for accurate integration.

      • Number of Scans: Typically 16-64 scans are sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

  • Data Processing:

    • Apply a gentle window function (e.g., exponential multiplication with 0.3 Hz line broadening) to the FID to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Perform a Fourier Transform (FT) to convert the time-domain FID into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Calibrate the chemical shift axis by setting the residual DMSO solvent peak to its known value of 2.50 ppm.[3]

    • Integrate all signals to determine the relative ratio of protons corresponding to each peak.

Section 3: Spectral Interpretation and Comparative Analysis

A thorough analysis involves assigning each signal to its corresponding proton and comparing the observed data with theoretical expectations.

Expected Data Summary
Signal AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH> 10.0Broad SingletN/A1H
H3 / H58.0 - 9.0Singlet / Narrow Doublet⁴J_HH ≈ 1-3 Hz1H
H3 / H58.0 - 9.0Singlet / Narrow Doublet⁴J_HH ≈ 1-3 Hz1H

Note: The exact chemical shifts for H3 and H5 are difficult to predict a priori without experimental data or high-level computational modeling, but both are expected to be in a similar, highly deshielded region.

Signal Relationship Diagram

G Mol 6-bromo-4-(trifluoromethyl) pyridine-2-carboxylic acid H3 H3 Mol->H3 H5 H5 Mol->H5 COOH -COOH Mol->COOH H3->H5 ⁴J (meta-coupling)

Caption: Coupling relationships in the ¹H NMR spectrum.

Detailed Interpretation
  • The -COOH Signal: Expect a very broad singlet significantly downfield, likely above 10 ppm. Its integration value should correspond to one proton. The broadness is a classic indicator of an exchangeable acidic proton.

  • The Aromatic Signals (H3 and H5): Two distinct signals, each integrating to one proton, are expected in the 8.0 - 9.0 ppm range. Due to the small meta coupling constant, these may appear as sharp singlets or as two closely spaced doublets. A high-resolution instrument (≥400 MHz) is essential to resolve this fine splitting. The relative positions of H3 and H5 will depend on the combined deshielding effects of their neighboring substituents.

  • Comparative Purity Analysis: The true power of this analysis lies in comparing the obtained spectrum to this ideal. The integration ratios should be exactly 1:1:1 for the three signals. Any other peaks present in the spectrum should be scrutinized as potential impurities. Common impurities could include residual solvents from synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) or unreacted starting materials. Each of these will have a characteristic chemical shift and multiplicity that can be identified by consulting standard NMR data tables.[2]

Conclusion

The ¹H NMR analysis of 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid is a precise and information-rich process. By understanding the underlying principles of chemical shifts and coupling, and by adhering to a rigorous experimental protocol, researchers can move from simple data collection to confident structural confirmation and purity assessment. This guide provides the strategic framework necessary to interpret the spectrum with a high degree of scientific certainty, ensuring the quality of this critical chemical building block in the research and development pipeline.

References

  • Vertex AI Search. 6-bromo-4-(trifluoromethyl)
  • Benchchem.
  • PMC. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Accessed March 21, 2026.
  • Supporting Information.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Accessed March 21, 2026.
  • Thoreauchem. 4-Bromo-6-trifluoromethyl-pyridine-2-carboxylic acid-1060810-68-5. Accessed March 21, 2026.
  • ChemicalBook. 3-Pyridinecarboxylic acid, 6-bromo-4-(trifluoromethyl)- | 1060805-50-6. Accessed March 21, 2026.
  • NextSDS. 6-Bromo-4-(trifluoromethyl)pyridin-2(1H)
  • NextSDS. methyl 4-bromo-6-(trifluoromethyl)
  • Chemspace. 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid - C7H3BrF3NO2 | CSSS00010067829. Accessed March 21, 2026.
  • ChemicalBook. 6-bromo-[1][4][5]triazolo[4,3-a]pyridine-3-carboxylic acid(1159831-86-3) 1H NMR spectrum. Accessed March 21, 2026.

  • ChemicalBook. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum. Accessed March 21, 2026.
  • KPU Pressbooks. 6.7 ¹H NMR Spectra and Interpretation (Part II) – Organic Chemistry I. Accessed March 21, 2026.
  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Accessed March 21, 2026.
  • ChemicalBook. 451459-17-9(2-BROMO-6-METHYL-4-TRIFLUOROMETHYLPYRIDINE) Product Description. Accessed March 21, 2026.
  • ResearchGate. 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion.... Accessed March 21, 2026.
  • BLD Pharm. 21190-87-4|6-Bromo-2-pyridinecarboxylic acid. Accessed March 21, 2026.
  • SpectraBase. 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Accessed March 21, 2026.
  • The Royal Society of Chemistry. NMR Spectra of Products. Accessed March 21, 2026.
  • PubChem. 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628. Accessed March 21, 2026.
  • New Journal of Chemistry (RSC Publishing). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. Accessed March 21, 2026.
  • Benchchem. Application Note: 1H NMR Spectral Analysis of 6-Fluoro-pyrazine-2-carboxylic acid. Accessed March 21, 2026.
  • PubChemLite. 6-bromo-2-fluoro-3-(trifluoromethyl)pyridine. Accessed March 21, 2026.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Accessed March 21, 2026.
  • ChemScene. Building blocks | Bioactive small molecules. Accessed March 21, 2026.

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Comparative

Mass Spectrometry of 6-Bromo-4-(trifluoromethyl)picolinic Acid and Its Derivatives: A Comparative Analytical Guide

Executive Summary Picolinic acid and its derivatives are foundational to modern mass spectrometry, frequently utilized as matrices for MALDI or as derivatizing agents to exponentially enhance the ionization efficiency of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Picolinic acid and its derivatives are foundational to modern mass spectrometry, frequently utilized as matrices for MALDI or as derivatizing agents to exponentially enhance the ionization efficiency of poorly ionizing analytes[1],[2]. However, highly functionalized halogenated derivatives—specifically 6-bromo-4-(trifluoromethyl)picolinic acid (CAS 1060805-49-3)[3]—present unique analytical challenges and opportunities. Used primarily as advanced building blocks in pharmaceutical and agrochemical synthesis, these compounds require highly optimized LC-MS/MS workflows.

This guide objectively compares the mass spectrometric behavior of 6-bromo-4-(trifluoromethyl)picolinic acid against native picolinic acid and its amide derivatives[4], providing researchers with the mechanistic causality and self-validating protocols necessary for robust quantification.

Structural Causality & Ionization Dynamics

The analytical behavior of a molecule in an Electrospray Ionization (ESI) source is dictated by its electron density. To understand the optimal MS parameters for these derivatives, we must analyze the causality behind their ionization:

  • Native Picolinic Acid (PA): The lone pair of electrons on the pyridine nitrogen readily accepts a proton. This high proton affinity makes Positive Ion Mode (ESI+) the optimal choice, yielding a strong [M+H]+ precursor.

  • 6-Bromo-4-(trifluoromethyl)picolinic acid (Br-TFPA): The substitution of the pyridine ring with a trifluoromethyl ( −CF3​ ) group and a bromine ( −Br ) atom fundamentally alters the molecule's electronic landscape. The strong electron-withdrawing inductive effects of these halogens severely deplete the electron density of the nitrogen lone pair, drastically reducing its basicity and proton affinity.

  • The Polarity Shift: While ESI+ efficiency collapses for Br-TFPA, these same electron-withdrawing groups stabilize the carboxylate anion formed during deprotonation. This lowers the pKa​ of the carboxylic acid moiety, making Negative Ion Mode (ESI-) vastly superior for Br-TFPA, yielding an intense [M−H]− signal.

  • Amide Derivatives: When Br-TFPA is derivatized into a picolinamide (e.g., for antifungal screening[4]), the loss of the acidic hydroxyl group and the introduction of the amide nitrogen shifts the optimal ionization back to ESI+.

Comparative Mass Spectrometry Performance

The table below summarizes the quantitative performance and primary fragmentation pathways of these derivatives under optimized LC-ESI-MS/MS conditions.

CompoundOptimal ESI PolarityPrecursor Ion (m/z)LOD (ng/mL)Primary MS/MS Fragments (m/z)
Picolinic Acid Positive (+)124 [M+H]+ 0.5080 ( −CO2​ )
4-(CF₃)Picolinic Acid Negative (-)190 [M−H]− 0.20146 ( −CO2​ ), 170 ( −HF )
6-Br-4-(CF₃)Picolinic Acid Negative (-)268 / 270 [M−H]− 0.05224 / 226 ( −CO2​ ), 145 ( −CO2​,−Br∙ )
N-Phenyl-6-Br-4-(CF₃)Picolinamide Positive (+)345 / 347 [M+H]+ 0.10252 / 254 ( −Aniline )

Mechanistic Fragmentation Pathways (CID)

Understanding the Collision-Induced Dissociation (CID) logic is critical for selecting specific transitions.

  • Decarboxylation: Like all picolinic acids, the primary energy sink during CID is the loss of carbon dioxide ( −44 Da ). For Br-TFPA, m/z 268 transitions cleanly to m/z 224.

  • Halogen Radical Loss: At higher collision energies (>25 eV), the carbon-bromine bond homolytically cleaves, resulting in the loss of a bromine radical ( −79 Da or −81 Da ). This transition (m/z 224 145) is highly specific and serves as an excellent qualifier ion.

  • Fluorine Elimination: The −CF3​ group can undergo rearrangement to expel neutral hydrogen fluoride ( −20 Da ), a hallmark of fluorinated aromatics.

Self-Validating LC-ESI-MS/MS Protocol

To ensure absolute trustworthiness in quantitative assays, protocols cannot rely on retention time alone. The following step-by-step methodology incorporates a self-validating isotopic logic gate.

Step 1: Matrix Extraction & Spiking Extract samples using a 3:1 ratio of cold acetonitrile to matrix to precipitate proteins. Spike the sample with a stable 13C6​ -labeled internal standard to correct for matrix suppression effects.

Step 2: UHPLC Separation Inject 2μL onto a sub-2 µm C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% to 95% B over 5.0 minutes. The steep gradient ensures sharp peak shapes, preventing the halogenated tailing often seen with highly fluorinated compounds.

Step 3: Polarity Switching ESI Configure the mass spectrometer for rapid polarity switching (if analyzing amides concurrently) or lock into Negative ESI ( −4.0 kV ) for the free Br-TFPA acid. Maintain the desolvation temperature at 450∘C to ensure complete droplet evaporation.

Step 4: MS1 Isotopic Validation (The Trustworthiness Check) Before integrating any peak, the system must validate the precursor ion. Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. The software must evaluate the [M−H]− peaks at m/z 268 and m/z 270. Rule: If the intensity ratio deviates by more than ±10% from the theoretical 1:1 signature, the peak is automatically rejected as an isobaric matrix interference.

Step 5: MS2 Product Ion Monitoring Isolate the validated precursor in Q1. Apply a collision energy of 20 eV using Argon collision gas. Monitor the transitions m/z 268 224 (Quantifier) and m/z 268 145 (Qualifier).

Workflow Logic Visualization

G A Sample Introduction (UHPLC Eluent) B ESI Source Polarity Selection A->B C Negative Mode (-) Target: Carboxylate Anion B->C Br-TFPA (Low pKa) D Positive Mode (+) Target: Pyridinium Cation B->D Amide Derivatives (High Proton Affinity) E MS1 Full Scan m/z 268 & 270 C->E F Self-Validation Gate: Is 79Br/81Br Ratio ~1:1? E->F G CID Fragmentation (Collision Energy: 20 eV) F->G Yes (Validated) H False Positive (Reject Peak automatically) F->H No (Interference) I MS2 Detection Fragments: m/z 224, 248, 145 G->I

Fig 1: Logical workflow for the self-validating LC-ESI-MS/MS analysis of halogenated picolinic acids.

References[1] Detlef Thieme et al., "Significant enhancement of 11-Hydroxy-THC detection by formation of picolinic acid esters and application of liquid chromatography/multi stage mass spectrometry (LC-MS(3))", Drug Testing and Analysis, 2015. URL:https://doi.org/10.1002/dta.1739[3] "CAS 1060805-49-3 | 6-bromo-4-(trifluoromethyl)picolinic acid", Guidechem. URL:https://www.guidechem.com/cas/1060805-49-3.html[2] "Interpretation of Mass Spectra", IntechOpen, 2017. URL:https://doi.org/10.5772/intechopen.68296[4] "In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship", Science Alert, 2014. URL:https://scialert.net/fulltext/?doi=pjbs.2014.659.663[5] "The Fenton Reaction in Water Assisted by Picolinic Acid: Accelerated Iron Cycling and Co-generation of a Selective Fe-Based Oxidant", Environmental Science & Technology, ACS Publications, 2021. URL:https://doi.org/10.1021/acs.est.1c01575

Sources

Validation

Structural Elucidation of 6-Bromo-4-(trifluoromethyl)picolinic Acid Derivatives: A Comparative Guide

Executive Summary 6-Bromo-4-(trifluoromethyl)picolinic acid (CAS: 1060805-49-3) and its derivatives are highly functionalized pyridine scaffolds critical to modern drug discovery, agrochemical development, and transition...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-4-(trifluoromethyl)picolinic acid (CAS: 1060805-49-3) and its derivatives are highly functionalized pyridine scaffolds critical to modern drug discovery, agrochemical development, and transition-metal catalysis[1]. Determining their precise three-dimensional structure—including absolute configuration, zwitterionic states, and solid-state packing—is essential for understanding their structure-activity relationships (SAR).

This guide objectively compares the gold standard, Single-Crystal X-ray Diffraction (SCXRD) , against the rapidly emerging Microcrystal Electron Diffraction (MicroED) and traditional Solution-State 2D NMR . By analyzing the causality behind experimental choices, this guide provides researchers with self-validating protocols to overcome the unique crystallographic challenges posed by heavily halogenated and fluorinated picolinic acids.

The Analytical Challenge: Halogens, Rotamers, and Hydrogen Bonds

Picolinic acid derivatives present specific structural elucidation challenges that dictate the choice of analytical technique[2][3]:

  • Rotational Disorder: The trifluoromethyl (-CF3) group at the 4-position possesses a low barrier to rotation. At room temperature, this manifests as smeared electron density, requiring cryogenic techniques to freeze rotamers into discrete local minima.

  • Anomalous Dispersion: The bromine atom at the 6-position provides a strong anomalous scattering signal (heavy-atom effect). This is highly advantageous for determining the absolute stereochemistry of chiral derivatives via SCXRD.

  • Complex Hydrogen Bonding: The pyridine-2-carboxylic acid moiety frequently forms complex intermolecular hydrogen-bonding networks (e.g., N···H···O) and shared-proton states in the crystal lattice, which solution-state NMR cannot accurately map[2].

DecisionTree Start Synthesized Derivative (Powder/Amorphous) Solubility Soluble in NMR Solvents? Start->Solubility NMR 2D NMR (NOESY/HSQC) Good for connectivity, poor for 3D packing Solubility->NMR Yes Crystallization Attempt Crystallization (Vapor Diffusion/Evaporation) Solubility->Crystallization Proceed to 3D Analysis CrystalSize Crystal Size > 10 µm? Crystallization->CrystalSize SCXRD SCXRD (100 K) Gold standard, Absolute Config via Br anomalous dispersion CrystalSize->SCXRD Yes (Single Crystal) MicroED MicroED (Cryo-EM) Sub-micron crystals, Rapid screening CrystalSize->MicroED No (Microcrystals/Powder)

Decision tree for selecting structural elucidation methods for picolinic acid derivatives.

Technology Comparison: SCXRD vs. MicroED vs. Solution-State 2D NMR

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD remains the definitive method for determining the absolute configuration and solid-state packing of picolinic acid derivatives[3]. By exploiting the anomalous scattering of the bromine atom, SCXRD easily breaks Friedel's Law, yielding a reliable Flack parameter near zero.

  • Advantage: Unambiguous absolute stereochemistry and precise hydrogen atom localization.

  • Limitation: Requires the growth of high-quality single crystals larger than 10–20 µm, which can take weeks and is often hindered by the compound's tendency to "oil out" during crystallization.

Microcrystal Electron Diffraction (MicroED)

MicroED is a disruptive technique utilizing a cryo-transmission electron microscope (Cryo-TEM) to collect diffraction data from sub-micron crystals[4]. Because electrons interact with matter much more strongly than X-rays, MicroED can solve structures from crystals one-billionth the size required for SCXRD[5].

  • Advantage: Eliminates the crystal-growing bottleneck. Powders and nano-crystalline suspensions can be analyzed directly, often yielding structures overnight[5].

  • Limitation: Prone to dynamical scattering (multiple scattering events within the crystal), which skews diffraction intensities. Absolute configuration determination is more complex than in SCXRD.

Solution-State 2D NMR (HSQC, HMBC, NOESY)

While incapable of providing solid-state packing data, 2D NMR is the primary tool for rapid connectivity verification and bulk purity assessment[2].

  • Advantage: Fast, requires no crystallization, and provides dynamic solution-state conformational data.

  • Limitation: Cannot definitively map the zwitterionic solid-state networks or absolute configuration without chiral derivatization.

Quantitative Performance Comparison

ParameterSCXRDMicroED2D NMR (Solution)
Sample Requirement > 10 µm single crystal10–1000 nm nanocrystals1–5 mg dissolved in deuterated solvent
Resolution Limit Sub-angstrom (< 0.8 Å)~ 0.8 – 1.0 ÅN/A (Connectivity only)
Absolute Configuration Routine (via Br anomalous dispersion)Challenging (requires specialized dynamical refinement)Requires chiral shift reagents/derivatization
CF3 Disorder Handling Excellent (at 100 K)Good (cryogenic by default)Time-averaged signal (rotational averaging)
Data Collection Time 2–24 hours< 10 minutes per crystal1–4 hours
Turnaround Time Weeks (bottleneck: crystal growth)24–48 hours< 24 hours

Validated Experimental Workflows

Workflow cluster_scxrd SCXRD Workflow cluster_microed MicroED Workflow Sample 6-Bromo-4-(trifluoromethyl) picolinic acid sample Grow Grow Single Crystal (>10 µm) Sample->Grow Grind Grind to Nanocrystals (<1 µm) Sample->Grind Mount Mount on Cryoloop (Paratone Oil) Grow->Mount Xray X-ray Diffraction (100 K) Photon Source Mount->Xray Solve1 SHELXT / SHELXL Structure Refinement Xray->Solve1 Grid Apply to TEM Grid (Plunge Freeze) Grind->Grid Electron Electron Diffraction Cryo-TEM Grid->Electron Solve2 Diffraction Integration Dynamical Scattering Correction Electron->Solve2

Comparative workflow of SCXRD and MicroED for microcrystalline sample analysis.

Single-Crystal X-ray Diffraction (SCXRD) Protocol

This protocol is designed as a self-validating system to ensure high-resolution data collection while mitigating CF3 thermal motion.

  • Crystallization: Dissolve 10 mg of the derivative in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes (antisolvent) in a narrow vial. Allow slow vapor diffusion over 7–14 days. Causality: Slow diffusion minimizes defect formation, crucial for resolving the complex hydrogen-bonding networks of picolinic acids[3].

  • Crystal Mounting: Select a crystal free of twinning under a polarized light microscope. Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a MiTeGen loop.

  • Cryogenic Cooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Flash-cooling to 100 K freezes the -CF3 rotamers and reduces atomic displacement parameters (ADPs), preventing the smearing of fluorine electron density.

  • Data Collection: Utilize Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) radiation. Collect a full sphere of data with high redundancy. Causality: High redundancy ensures accurate measurement of the small intensity differences between Friedel pairs caused by the bromine atom's anomalous dispersion, ensuring a reliable Flack parameter.

Microcrystal Electron Diffraction (MicroED) Protocol

Use this protocol when the sample yields only microcrystalline powder, bypassing the traditional crystallization bottleneck[5].

  • Sample Preparation: Place 1–2 mg of the dry powder between two glass slides and gently grind to reduce the crystallite size to 100–500 nm.

  • Grid Application: Dust the ground powder onto a glow-discharged holey carbon TEM grid. Remove excess powder by gentle tapping.

  • Cryo-Plunging: Plunge-freeze the grid in liquid ethane and transfer it to the Cryo-TEM under liquid nitrogen temperatures. Causality: Cryogenic conditions mitigate electron beam-induced radiation damage, which is highly prevalent in halogenated organic molecules[4].

  • Continuous Rotation Data Collection: Locate a suitable nanocrystal in imaging mode. Switch to diffraction mode and continuously rotate the stage (e.g., at 0.5°/second) while recording the diffraction pattern on a fast direct electron detector. Causality: Continuous rotation thoroughly samples reciprocal space and significantly reduces the impact of dynamical scattering compared to static imaging[4].

Mechanistic Causality in Data Processing

Regardless of the data collection method, the structural refinement of 6-bromo-4-(trifluoromethyl)picolinic acid derivatives requires careful attention to the -CF3 group.

During refinement (e.g., using SHELXL), if the -CF3 group exhibits rotational disorder even at 100 K, it must be modeled as two or more discrete orientations. This is achieved by utilizing PART instructions to split the fluorine atoms into two sets (e.g., F1A/F2A/F3A and F1B/F2B/F3B) and allowing their occupancies to refine competitively (e.g., to a 0.65/0.35 ratio). To maintain chemical sense, rigid bond restraints (DELU) and similarity restraints (SADI or SAME) must be applied to the C-F bonds.

For absolute configuration, the presence of the heavy bromine atom guarantees a strong anomalous signal. A successful SCXRD refinement will yield a Flack parameter close to 0 (with an esd < 0.1), definitively proving the absolute stereochemistry of the derivative[1].

References

  • Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography The Journal of Organic Chemistry - ACS Public
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility ChemistryOpen published by Wiley-VCH GmbH / PubMed (2025)
  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED)
  • Synthesis, chemical characterization and X-ray analysis of oxorhenium(V) complexes with picolinic acid derivatives Cherry / University of Belgrade (2024)
  • Electron Diffraction and Crystallographic Analysis Services (MicroED) Triclinic Labs

Sources

Comparative

Analytical Standards for 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid: A Comprehensive Comparison and Profiling Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 1060805-49-3) Executive Summary & Mechanistic Context In modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 1060805-49-3)

Executive Summary & Mechanistic Context

In modern pharmaceutical and agrochemical development, highly functionalized fluorinated pyridines serve as critical structural motifs[1]. Specifically, 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid (also known as 6-bromo-4-(trifluoromethyl)picolinic acid) offers a unique triad of reactive sites: an electron-withdrawing trifluoromethyl group that enhances metabolic stability and lipophilicity, a carboxylic acid for amide coupling, and a bromine atom primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).

However, the synthesis of such complex building blocks inevitably generates structurally similar process impurities (e.g., des-bromo analogues, regioisomers, or hydrolysis products)[2]. For late-stage drug development, the quantification of these impurities requires highly characterized analytical standards. As a Senior Application Scientist, I have observed that relying on standard commercial building blocks for quantitative impurity profiling frequently leads to assay bias. This guide objectively compares the available grades of analytical standards for this compound and provides a self-validating, field-proven chromatographic methodology for its characterization.

Comparative Analysis of Standard Alternatives

When selecting a reference standard for 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid, laboratories typically choose between three tiers of materials. The selection must be driven by the phase of development and the rigorousness of the regulatory environment.

Table 1: Performance and Quality Comparison of Standard Grades
ParameterCertified Reference Material (CRM)Commercial Building BlockIn-House Purified Standard
Primary Use Case Late-stage API release, GLP/GMP quantitative impurity profiling.Early discovery, synthetic route scouting, qualitative ID.Custom impurity tracking, proprietary process development.
Purity Assignment Mass Balance (HPLC + KF + TGA) & qNMR (Absolute Mass Fraction).Relative HPLC-UV Area % (often ignores non-UV absorbing salts/water).Variable; relies on internal laboratory capabilities.
Typical Purity > 99.5% (with calculated uncertainty ± 0.2%).95.0% – 98.0%[3].> 98.0% (post-preparative HPLC).
Traceability Fully traceable to SI units (via NIST/BIPM primary standards).None. Lot-to-lot variability is common.Traceable only to internal primary lots.
Cost & Lead Time High cost; readily available if cataloged, long lead time if custom.Low cost; high commercial availability[4].High internal resource cost (FTE time, preparative solvent).

Scientific Causality in Selection: Why is a CRM strictly necessary for quantitative assays? Commercial building blocks report purity based on UV area normalization. Because 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid contains a highly polar carboxylic acid, it is prone to retaining moisture (water) and inorganic salts from its synthesis. UV detection is blind to these. A CRM utilizes quantitative NMR (qNMR) and orthogonal mass balance to determine the absolute mass fraction, ensuring that when you weigh 1.00 mg of the standard, you are mathematically accounting for the exact molar amount of the active moiety.

Analytical Method Design and Causality

To accurately profile 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid against its alternatives, the analytical method must overcome the inherent physicochemical challenges of the molecule.

Mechanistic Chromatography

The molecule contains a carboxylic acid group (estimated pKa ~2.5) and a weakly basic pyridine nitrogen. If analyzed at a neutral pH (e.g., pH 7.0), the molecule exists predominantly as a highly polar anion, resulting in negligible retention on a standard C18 stationary phase and severe peak tailing due to secondary interactions with residual silanols on the silica support[5][6].

The Solution: The mobile phase must be highly acidic (pH < 2.5) to fully protonate the carboxylate moiety, driving the molecule into its neutral, lipophilic state. We utilize 0.1% Formic Acid (FA) rather than Phosphoric Acid to maintain compatibility with downstream Mass Spectrometry (MS).

Pathway N1 Sample Prep (1 mg/mL in MeOH) N2 RP-HPLC Column (C18, 1.8 µm) N1->N2 N4 UV Detection (254 nm) N2->N4 Elution N5 Mass Spec (Negative Ion Mode) N2->N5 Split flow N3 Acidic Mobile Phase (pH 2.5, 0.1% FA) N3->N2 Suppresses COOH ionization N6 Data Synthesis (Impurity Profiling) N4->N6 N5->N6 Detects [M-H]- at m/z 268/270

Fig 1. Mechanistic logic of the dual-detector analytical method for fluorinated picolinic acids.

Step-by-Step Experimental Protocol

System Suitability & Self-Validation: This protocol is designed as a self-validating system. Before analyzing unknown samples, the system must achieve a tailing factor ( Tf​ ) of ≤1.5 and a theoretical plate count ( N ) of ≥10,000 for the main peak to confirm adequate suppression of secondary silanol interactions.

Materials:

  • Column: Waters Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (LC-MS Grade).

  • Diluent: Methanol:Water (50:50, v/v).

Step 1: Standard Preparation Accurately weigh 10.0 mg of the 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration: 1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Chromatographic Gradient

Table 2: Optimized UPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.4955Initial
1.00.49556 (Linear)
6.00.410906 (Linear)
7.50.410906 (Linear)
7.60.49556 (Linear)
10.00.4955Re-equilibration

Step 3: Detection Parameters

  • UV Detection: 254 nm (optimal for the conjugated pyridine ring)[5][7].

  • MS Detection: Electrospray Ionization in Negative mode (ESI-).

    • Causality: The carboxylic acid readily loses a proton to form the [M−H]− anion. The presence of the bromine atom provides a highly diagnostic 1:1 isotopic doublet at m/z 267.9 and 269.9, which acts as an internal confirmation of peak identity.

Certification Workflow for In-House Standards

If commercial CRMs are unavailable and you must elevate a commercial building block to a "Working Standard" grade, you must employ an orthogonal certification workflow.

Workflow A Commercial Grade Candidate B HPLC-UV (Relative Purity) A->B Step 1 C LC-MS (ESI-) (Isotopic Identity) A->C Step 2 D qNMR (Absolute Mass Fraction) B->D UV Purity > 99% C->D Br Isotope Confirmed E Certified Working Standard D->E Traceability Established

Fig 2. Orthogonal certification workflow for elevating commercial grades to working analytical standards.

Experimental Data Summary (Validation Metrics)

When the above protocol is applied to a high-purity standard of 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid, the following validation metrics are typically achieved, demonstrating the method's robustness for impurity profiling:

Table 3: Typical Method Validation Parameters
ParameterResult / Acceptance CriteriaScientific Implication
Retention Time ( Rt​ ) ~4.2 minutesOptimal retention factor ( k′>2 ) prevents interference from void volume salts.
Linearity ( R2 ) > 0.999 (Range: 0.1 - 50 µg/mL)Ensures accurate quantification of both the main API and trace impurities.
Limit of Detection (LOD) 0.02 µg/mL (S/N > 3)Highly sensitive UV detection allows tracking of impurities down to 0.05% ICH thresholds[2].
Peak Symmetry ( Tf​ ) 1.15Confirms that the acidic mobile phase successfully suppressed secondary silanol interactions.

Conclusion

For rigorous analytical applications involving 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid, the selection of the standard grade directly impacts the integrity of the data. While commercial grades (~97%) are suitable for synthesis, quantitative impurity profiling demands either a commercially sourced CRM or an in-house standard rigorously certified via qNMR and mass balance. By employing the acidic RP-HPLC methodology detailed above, researchers can ensure sharp peak symmetry, accurate absolute quantification, and reliable isotopic identification via LC-MS.

References

  • Synthesis and RP HPLC studies of biologically active semicarbazides and their cyclic analogues 1,2,4-triazol-3-ones National Institutes of Health (NIH) / PMC URL:[Link]

  • 4-Methyl-2-(Trifluoromethyl)Pyridine | 1620-79-7 ChemicalCell URL:[Link]

  • Method for producing 4-chloropyridine-2-carboxylic acid chloride (WO2011093256A1)
  • Development and Validation of HPLC Method for the Determination of Flurbiprofen in Pharmaceutical Preparations DergiPark URL:[Link]

  • Analytical Methods for Drug Impurity Detection Scribd URL:[Link]

Sources

Validation

Comparative Efficacy of Palladium Catalysts in the Suzuki-Miyaura Coupling of 6-Bromo-4-(trifluoromethyl)picolinic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard Executive Summary The Suzuki-Miyaura cross-coupling of highly dea...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary

The Suzuki-Miyaura cross-coupling of highly deactivated, sterically hindered heteroaryl halides remains a formidable challenge in modern drug discovery. 6-bromo-4-(trifluoromethyl)picolinic acid represents a "worst-case scenario" substrate: it combines an electron-withdrawing trifluoromethyl group, a coordinating pyridine nitrogen, and an adjacent carboxylic acid capable of forming stable, catalytic-dead-end chelates with palladium[1].

This guide objectively compares the efficacy of traditional and modern palladium catalyst systems for this specific transformation. By analyzing the mechanistic causality behind catalyst poisoning, we demonstrate why modern Buchwald precatalysts (specifically XPhos Pd G3) drastically outperform traditional systems like Pd(PPh₃)₄ and Pd(dppf)Cl₂, elevating yields from <20% to >90%[2].

Mechanistic Challenges: The "Why" Behind Catalyst Failure

To understand why certain catalysts fail with 6-bromo-4-(trifluoromethyl)picolinic acid, we must dissect the substrate's electronic and structural properties:

  • The N,O-Chelation Trap (Catalyst Poisoning): Picolinic acids (pyridine-2-carboxylic acids) are notorious for acting as bidentate ligands. Following oxidative addition, the adjacent pyridine nitrogen and the carboxylate oxygen can chelate the Pd(II) center. If the catalyst's native ligands are small or labile (e.g., PPh₃), the substrate displaces them, forming a highly stable, unreactive Pd(II) complex that halts transmetalation[3].

  • Electronic Deactivation: The C4-trifluoromethyl (-CF₃) group intensely withdraws electron density from the pyridine ring. While this accelerates the initial oxidative addition of the C-Br bond, it severely stabilizes the resulting Pd(II) intermediate, increasing the activation energy required for the final reductive elimination step.

  • Protodeboronation Risk: Because traditional catalysts struggle with the aforementioned steps, chemists often compensate by increasing the reaction temperature (>100 °C). However, elevated temperatures in aqueous basic media rapidly accelerate the protodeboronation of the arylboronic acid partner, consuming the reagent before coupling can occur[4].

Catalytic Cycle & The Chelation Trap

G Pd0 Active Pd(0) Catalyst (e.g., XPhos-Pd) OxAdd Oxidative Addition (Accelerated by -CF3) Pd0->OxAdd Substrate PdII Pd(II) Intermediate Ar-Pd(L)-Br OxAdd->PdII Trap N,O-Chelation Trap (Catalyst Poisoning) PdII->Trap Small ligands (PPh3) allow chelation Trans Transmetalation (with Ar'-B(OH)2) PdII->Trans Bulky ligands (XPhos) prevent chelation RedElim Reductive Elimination (Sterically driven) Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Catalytic cycle showing the N,O-chelation dead-end vs. successful transmetalation.

Catalyst Efficacy Comparison

The following table summarizes the benchmarked performance of three distinct catalyst classes when coupling 6-bromo-4-(trifluoromethyl)picolinic acid with a standard electron-neutral boronic acid (e.g., phenylboronic acid)[1][2].

Catalyst SystemLigand TypeBase / SolventTemp / TimeYield (%)Primary Limitation
Pd(PPh₃)₄ Monodentate, LabileK₂CO₃ / Dioxane:H₂O100 °C / 18 h12 - 18% Severe catalyst poisoning via N,O-chelation; high protodeboronation.
Pd(dppf)Cl₂ Bidentate, Moderate BulkK₃PO₄ / Dioxane:H₂O90 °C / 12 h45 - 60% Resists chelation better than PPh₃, but reductive elimination remains sluggish.
XPhos Pd G3 Bulky DialkylbiarylK₃PO₄ / Dioxane:H₂O80 °C / 4 h88 - 94% None. Bulky ligand prevents chelation and forces rapid reductive elimination.
Why XPhos Pd G3 Wins (The Causality)

XPhos Pd G3 (a Buchwald third-generation precatalyst) generates a highly active, monoligated Pd(0) species under mild basic conditions. The massive steric bulk of the dicyclohexyl groups on the biphenyl backbone creates a "steric shield" around the palladium center. This physical barrier prevents the bidentate coordination of the picolinate (N from pyridine, O from carboxylate), forcing the intermediate to remain accessible for transmetalation. Furthermore, the steric bulk actively compresses the C-Pd-C bond angle, accelerating the notoriously slow reductive elimination step caused by the -CF₃ group[2].

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, the following protocol utilizes the optimal XPhos Pd G3 system. This protocol is designed as a self-validating system: the use of a biphasic solvent ensures the picolinic acid remains soluble as a potassium salt, while rigorous degassing prevents the oxidative homocoupling of the boronic acid.

Materials Required
  • Substrate: 6-bromo-4-(trifluoromethyl)picolinic acid (1.0 equiv, 1.0 mmol, 270 mg)

  • Coupling Partner: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%, 17 mg)

  • Base: K₃PO₄ (3.0 equiv, 3.0 mmol, 636 mg)

  • Solvent: 1,4-Dioxane / HPLC-grade H₂O (4:1 v/v, 10 mL total)

Step-by-Step Methodology
  • Reaction Assembly (Benchtop):

    • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 6-bromo-4-(trifluoromethyl)picolinic acid (270 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), K₃PO₄ (636 mg, 3.0 mmol), and XPhos Pd G3 (17 mg, 0.02 mmol).

    • Causality Note: K₃PO₄ is selected because it is strong enough to deprotonate the picolinic acid (forming the soluble carboxylate) and activate the boronic acid, but mild enough to prevent nucleophilic aromatic substitution (SₙAr) of the activated pyridine ring, which can occur with hydroxide bases[2].

  • Solvent Addition & Degassing:

    • Add 8 mL of 1,4-Dioxane and 2 mL of deionized H₂O.

    • Seal the vial with a PTFE-lined septum cap.

    • Sparge the biphasic mixture with ultra-pure Argon or Nitrogen gas via a submerged needle for exactly 15 minutes, with a vent needle in the septum.

    • Causality Note: Oxygen must be rigorously excluded. In the presence of O₂, Pd(0) will catalyze the homocoupling of the boronic acid, consuming the reagent and stalling the cross-coupling.

  • Thermal Activation:

    • Remove the needles and place the vial in a pre-heated aluminum block at 80 °C.

    • Stir vigorously (800 rpm) for 4 hours. The biphasic nature requires high sheer to ensure mass transfer between the aqueous base/boronate and the organic Pd-complex.

  • Reaction Monitoring & Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with EtOAc (10 mL) and H₂O (10 mL).

    • Crucial Step: The product is currently a water-soluble potassium salt. Discard the organic layer (which contains phosphine oxides and homocoupled impurities).

    • Acidify the aqueous layer dropwise with 1M HCl until the pH reaches ~3.0. The coupled 6-aryl-4-(trifluoromethyl)picolinic acid will precipitate or can be extracted into a fresh portion of EtOAc (3 x 15 mL).

    • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which is typically >90% pure by LC-MS.

References

  • ChemRxiv. "Discovery of a binder of the TNFR1 extracellular domain using fragment-based lead." ChemRxiv, 2025. Available at: [Link]

  • American Chemical Society. "Ti-Promoted Pd- and Fe-Catalyzed Regiodivergent C–H Arylation of Pyridines." Organic Letters, 2025. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid

As a Senior Application Scientist, I recognize that handling multi-halogenated heteroaromatic compounds requires moving beyond generic safety data sheets. 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling multi-halogenated heteroaromatic compounds requires moving beyond generic safety data sheets. 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid is a highly valuable building block in drug discovery and agrochemical development, but its unique structural motifs present specific, synergistic hazards.

This guide provides a causality-driven, self-validating operational framework for the safe handling, mitigation, and disposal of this compound.

Mechanistic Toxicology: Understanding the Hazard Profile

To design an effective safety protocol, we must first understand why this molecule behaves the way it does. The acute toxicity of 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 1060805-49-3)[1] is driven by three distinct structural features:

  • Enhanced Dermal Penetration (The −CF3​ Group): The incorporation of a trifluoromethyl group drastically increases the molecule's lipophilicity (logP)[2][3]. This allows the compound to rapidly partition into and penetrate the lipid-rich stratum corneum of the skin, making dermal exposure a critical vector for acute toxicity and systemic absorption[2].

  • Metalloenzyme Disruption (The Picolinic Acid Core): Pyridine-2-carboxylic acid (picolinic acid) derivatives are highly efficient bidentate chelators of essential transition metals, particularly zinc ( Zn2+ ), iron ( Fe2+ ), and copper ( Cu2+ )[4]. If systemically absorbed, this chelation can strip metals from critical metalloenzymes and zinc-finger proteins, inducing off-target cellular toxicity[4].

  • Halogenated Reactivity & Decomposition (The −Br Group): The bromine atom adds steric bulk and further lipophilicity. More importantly, during a fire or thermal decomposition event, this compound will release highly corrosive and toxic hydrogen bromide ( HBr ) and hydrogen fluoride ( HF ) gases.

Table 1: Quantitative Hazard Profile
Property / HazardSpecification
Chemical Name 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid
CAS Number 1060805-49-3[1]
Molecular Formula C7​H3​BrF3​NO2​
Molecular Weight 270.00 g/mol
GHS Classifications Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3[1]
Hazard Statements H302, H312, H332, H315, H319, H336[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for highly lipophilic, halogenated acids. The following matrix outlines the required equipment and the scientific causality behind each choice.

Table 2: PPE Specifications & Mechanistic Justification
PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil).The −CF3​ group drives rapid permeation through standard thin latex/nitrile[2]. Butyl rubber provides a robust, impermeable barrier against highly lipophilic fluorinated organics.
Respiratory Full-face respirator with ABEK-P3 cartridges (or PAPR).Protects against aerosolized powders (STOT SE 3)[1] and potential acidic off-gassing ( HBr / HF ) if the carboxylic acid degrades or reacts exothermically.
Eye/Face Chemical splash goggles & face shield.Prevents severe ocular irritation (Eye Irrit. 2A)[1] and protects mucous membranes from corrosive dust.
Body Protection Flame-resistant (FR) lab coat, chemical-resistant apron.Shields against dermal absorption (Acute Tox. 4)[1] and prevents static discharge during powder transfer.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's success criteria are met.

Step 1: Pre-Operational Setup & Environmental Control

  • Action: Conduct all handling inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood with a minimum face velocity of 100 fpm.

  • Validation: Verify the airflow monitor is in the "green" zone. Lay down anti-static weighing paper to prevent aerosolization of the fine powder.

Step 2: Weighing and Transfer (Static Control)

  • Action: Use a static eliminator (ionizing bar or gun) on the spatula and receiving vessel. Weigh the compound using an enclosed analytical balance.

  • Causality: Fluorinated powders often carry strong static charges, leading to sudden aerosolization and inhalation exposure (H332)[1].

  • Validation: Powder transfers smoothly without clinging to the sides of the spatula or flying out of the weigh boat.

Step 3: Reaction Execution

  • Action: Dissolve the compound in the chosen solvent (e.g., DMF, DMSO, or THF) within a closed system (e.g., a septum-sealed round-bottom flask purged with Argon).

  • Causality: Argon purging prevents atmospheric moisture from interacting with potentially reactive intermediates, and the closed system contains any volatilized halogenated byproducts.

Step 4: Decontamination

  • Action: Wipe down the balance and fume hood surfaces with a slightly basic solution (e.g., 5% sodium bicarbonate) followed by an organic solvent wipe (e.g., isopropanol).

Safety Workflow Visualization

G Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing & Transfer (Enclosed Balance) Start->Weighing Proceed Reaction Chemical Reaction (Closed System) Weighing->Reaction Transfer Spill Spill Detected? Reaction->Spill Monitor Mitigation Spill Mitigation (Absorbent & Neutralization) Spill->Mitigation Yes Waste Waste Segregation (Halogenated Organics) Spill->Waste No (Success) Mitigation->Waste Collect Decon Decontamination & PPE Removal Waste->Decon Finalize

Workflow for the safe handling, spill monitoring, and disposal of halogenated pyridine carboxylic acids.

Emergency Response & Spill Mitigation

In the event of an uncontrolled release or exposure, execute the following causality-based mitigations:

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Crucial Insight: Because the −CF3​ group makes the compound highly lipophilic[3], wash the area with a mild soap to break down lipid-soluble residues. Do not use organic solvents (like ethanol or acetone) to clean the skin, as this will exponentially increase the dermal absorption rate.

  • Powder Spill: Do not sweep dry powder. Cover the spill with a slightly basic, inert absorbent (e.g., a 1:1 mixture of sand and sodium carbonate). The basicity neutralizes the carboxylic acid and any potential hydrohalic acids. Carefully scoop the mixture into a chemically compatible, sealable container.

  • Thermal Event (Fire): Evacuate immediately. The compound will decompose to release HF , HBr , and NOx​ . Only trained responders wearing self-contained breathing apparatuses (SCBA) should re-enter the space.

Disposal & Waste Management Plan

Improper disposal of fluorinated aromatics poses severe environmental and regulatory risks.

  • Segregation: Do not mix with general aqueous or non-halogenated organic waste. The compound must be strictly segregated into containers labeled "Halogenated Organic Acid Waste."

  • Incineration Requirements: The waste must be routed to a commercial incineration facility capable of operating at ultra-high temperatures (>1100°C) to break the highly stable C-F bonds[3]. The facility must be explicitly equipped with acid gas scrubbers to neutralize the resulting HF and HBr emissions.

References

  • NextSDS. 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid — Chemical Substance Information. Retrieved from: [Link]

  • Beilstein Journals of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from:[Link]

  • National Institutes of Health (PMC). The Physiological Action of Picolinic Acid in the Human Brain. Retrieved from:[Link]

  • National Institutes of Health (PMC). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid
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